Aleuritic acid
描述
属性
CAS 编号 |
17941-34-3 |
|---|---|
分子式 |
C16H32O5 |
分子量 |
304.42 g/mol |
IUPAC 名称 |
(9S,10S)-9,10,16-trihydroxyhexadecanoic acid |
InChI |
InChI=1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21)/t14-,15-/m0/s1 |
InChI 键 |
MEHUJCGAYMDLEL-GJZGRUSLSA-N |
手性 SMILES |
C(CCC[C@@H]([C@H](CCCCCCO)O)O)CCCC(=O)O |
规范 SMILES |
C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
9,10,16-trihydroxypalmitic acid aleuritic acid aleuritolic acid aleuritolic acid, (R*,R*)-isomer aleuritolic acid, (R*,S*)-(+-)-isome |
产品来源 |
United States |
Foundational & Exploratory
Aleuritic Acid Derivatives: A Technical Guide to Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Aleuritic acid, a C16 trihydroxy fatty acid primarily derived from shellac, stands as a versatile and renewable platform for chemical synthesis. Its unique polyfunctional structure, featuring a carboxylic acid and three hydroxyl groups, provides a rich scaffold for the development of a diverse range of derivatives with significant potential in the pharmaceutical, cosmetic, and materials science industries. This technical guide provides an in-depth overview of the synthesis of this compound derivatives, their demonstrated biological activities, and their potential therapeutic applications. Particular focus is given to their antimicrobial properties, with available quantitative data on their efficacy. Detailed experimental protocols for the synthesis of key derivatives and for the assessment of their biological activity are provided, alongside visualizations of synthetic workflows and a proposed mechanism of action.
Introduction to this compound
This compound, chemically known as (9R,10S,16)-9,10,16-trihydroxyhexadecanoic acid, is a major constituent of shellac, a natural resin secreted by the lac insect Kerria lacca.[1] It typically comprises 20-30% of the total resin.[2] The presence of multiple hydroxyl groups and a terminal carboxylic acid makes it a highly valuable and versatile building block in organic synthesis.[1][3]
The primary applications of this compound have traditionally been in the fragrance industry as a precursor for the synthesis of macrocyclic musk compounds like ambrettolide and civetone.[1] However, growing research interest has unveiled a broader spectrum of potential applications for its derivatives, including roles as bioactive molecules, such as prostaglandins (B1171923) and cyclic ureides, and as monomers for novel polymers.
Synthesis of this compound Derivatives
The functional groups of this compound offer multiple sites for chemical modification, leading to a wide array of derivatives, including esters, amides, lactones, and heterocyclic compounds.
Synthesis of Ambrettolide (A Macrocyclic Lactone)
Ambrettolide, a valuable musk fragrance, is a prominent example of a macrocyclic lactone synthesized from this compound. The synthesis generally involves the protection of the vicinal diol, followed by intramolecular lactonization.
Experimental Protocol: Synthesis of Ambrettolide from this compound
This protocol is a general representation of a common synthetic route.
Step 1: Protection of the 9,10-diol
-
Dissolve this compound in a suitable solvent such as acetone (B3395972) or trimethyl orthoformate.
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reflux the mixture to form the corresponding acetonide or dioxolane, protecting the vicinal diol.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, neutralize the acid catalyst and remove the solvent under reduced pressure.
Step 2: Halogenation of the 16-hydroxy group
-
Dissolve the protected this compound in an appropriate aprotic solvent.
-
Treat the solution with a halogenating agent (e.g., N-bromosuccinimide in the presence of triphenylphosphine) to convert the terminal hydroxyl group to a bromide.
-
Work up the reaction mixture to isolate the 16-bromo derivative.
Step 3: Intramolecular Cyclization (Lactonization)
-
Dissolve the 16-bromo derivative in a large volume of a polar aprotic solvent (e.g., dimethylformamide) to favor intramolecular cyclization.
-
Add a non-nucleophilic base (e.g., potassium carbonate) to facilitate the intramolecular esterification.
-
Heat the reaction mixture under high dilution conditions to promote the formation of the macrocyclic lactone.
-
Monitor the disappearance of the starting material by TLC.
-
After completion, perform an aqueous workup and extract the product with a suitable organic solvent.
Step 4: Deprotection
-
Dissolve the protected lactone in a suitable solvent.
-
Treat with an acidic solution (e.g., aqueous acetic acid) to remove the acetonide or dioxolane protecting group, yielding ambrettolide.
-
Purify the final product by column chromatography.
Diagram of Experimental Workflow: Synthesis of Ambrettolide
Caption: Workflow for the synthesis of ambrettolide from this compound.
Potential Applications of this compound Derivatives
Antimicrobial Activity
Several studies have demonstrated that derivatives of this compound possess significant antimicrobial activity against a range of pathogenic bacteria and fungi. The mechanism of action is thought to be related to the disruption of microbial cell membranes by the lipophilic carbon chain, a common feature of antimicrobial fatty acids.
Quantitative Data: Antimicrobial Activity of this compound Derivatives
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of synthesized this compound derivatives against various microbial strains, as reported in the literature. The specific structures of the tested compounds (e.g., 3e, 3g) were not available in the accessible literature at the time of this report.
| Compound ID | Staphylococcus aureus (MIC, µg/mL) | Bacillus subtilis (MIC, µg/mL) | Escherichia coli (MIC, µg/mL) | Pseudomonas aeruginosa (MIC, µg/mL) | Candida albicans (MIC, µg/mL) | Reference |
| 3b | - | 12.5 | - | - | - | |
| 3e | 12.5 | >100 | >100 | >100 | - | |
| 3g | 12.5 | >100 | >100 | >100 | 12.5 | |
| 3i | - | - | - | - | 12.5 | |
| 3j | - | 12.5 | - | - | 12.5 | |
| 3l | 12.5 | - | - | - | 6.25 |
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This is a standard protocol for assessing the antimicrobial activity of novel compounds.
1. Preparation of Materials:
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Bacterial and fungal strains cultured in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Sterile 96-well microtiter plates.
-
Positive control (standard antibiotic/antifungal) and negative control (vehicle solvent).
2. Inoculum Preparation:
-
Grow microbial cultures to the mid-logarithmic phase.
-
Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Dispense 100 µL of sterile broth into all wells of the microtiter plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate.
-
Add 100 µL of the prepared microbial inoculum to each well.
-
Include a growth control well (broth and inoculum only) and a sterility control well (broth only).
-
Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).
4. Interpretation of Results:
-
The MIC is determined as the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Anticancer and Anti-inflammatory Potential (Hypothetical)
While specific studies on the anticancer and anti-inflammatory activities of this compound derivatives are limited in the publicly available literature, the broader class of fatty acids and their derivatives has shown promise in these areas. It is hypothesized that this compound derivatives could modulate key inflammatory and cell survival signaling pathways.
Proposed Mechanism of Action: Modulation of NF-κB and MAPK Signaling Pathways
Based on the known activities of other bioactive fatty acids, it is plausible that certain this compound derivatives could exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central regulators of inflammation and are often dysregulated in chronic inflammatory diseases and cancer.
-
NF-κB Pathway: Inhibition of IκB kinase (IKK) would prevent the phosphorylation and subsequent degradation of IκBα. This would sequester the NF-κB p65/p50 dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes (e.g., TNF-α, IL-6, COX-2).
-
MAPK Pathway: Derivatives could potentially interfere with the phosphorylation cascade of the MAPK pathway, including ERK, JNK, and p38 kinases. Inhibition of these kinases would block the activation of downstream transcription factors like AP-1, which also regulate the expression of inflammatory mediators.
Disclaimer: The following signaling pathway diagram is a hypothetical representation based on the known mechanisms of other bioactive fatty acids and has not yet been experimentally validated for this compound derivatives.
Diagram of Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of NF-κB and MAPK pathways by this compound derivatives.
Other Potential Applications
The polyfunctionality of this compound also lends itself to applications in materials science and cosmetics.
-
Polymers: this compound can be used as a monomer for the synthesis of biodegradable polymers and plastics with good adhesive properties.
-
Cosmetics: It has been proposed as a substitute for alpha-hydroxy acids in skincare formulations, including anti-aging and anti-wrinkle preparations.
Conclusion and Future Directions
This compound is a readily available, renewable, and versatile chemical scaffold with significant potential for the development of novel derivatives with diverse applications. While its use in the fragrance industry is well-established, emerging research highlights its promise in the pharmaceutical sector, particularly in the development of new antimicrobial agents.
Future research should focus on several key areas:
-
Synthesis and Screening: A systematic synthesis and screening of a wider range of this compound derivatives are needed to establish clear structure-activity relationships for their antimicrobial, anticancer, and anti-inflammatory properties.
-
Mechanism of Action Studies: Elucidation of the precise molecular mechanisms by which these derivatives exert their biological effects, including their impact on specific signaling pathways, is crucial for their rational design and development as therapeutic agents.
-
Toxicology and Pharmacokinetics: Comprehensive toxicological and pharmacokinetic studies are required to assess the safety and in vivo efficacy of promising derivatives.
The exploration of this compound and its derivatives represents a promising avenue for the discovery of new and effective compounds for a variety of industrial and therapeutic applications.
References
Aleuritic Acid: A Comprehensive Technical Guide to a Versatile Bio-Based Platform Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aleuritic acid, a C16 trihydroxy fatty acid primarily sourced from shellac, is emerging as a significant bio-based platform chemical with diverse applications spanning the fragrance, polymer, and pharmaceutical industries. Its unique trifunctional nature, possessing two secondary hydroxyl groups and a terminal primary hydroxyl group along with a carboxylic acid function, makes it a versatile starting material for the synthesis of a wide array of valuable molecules. This technical guide provides an in-depth overview of this compound, including its physicochemical properties, detailed experimental protocols for its extraction and purification, and its application in the synthesis of high-value chemicals and novel biomaterials. Furthermore, this guide explores the current understanding of its biological activities and its potential as a scaffold for the development of new therapeutic agents.
Introduction: The Rise of a Bio-Based Building Block
In the quest for sustainable and renewable chemical feedstocks, bio-based platform chemicals are gaining prominence as viable alternatives to their petrochemical counterparts.[1] this compound (9,10,16-trihydroxyhexadecanoic acid), derived from the hydrolysis of shellac, a natural resin secreted by the lac insect (Kerria lacca), is a prime example of such a molecule.[2][3] Its inherent chirality and multiple reactive sites offer a rich chemistry for the synthesis of complex molecules.[4][5] This guide serves as a comprehensive resource for researchers and professionals interested in harnessing the potential of this compound.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is crucial for its effective utilization in various applications. The following table summarizes key quantitative data.
| Property | Value | References |
| Chemical Formula | C₁₆H₃₂O₅ | |
| Molecular Weight | 304.42 g/mol | |
| Melting Point | 100-101 °C | |
| Appearance | White to beige crystalline powder | |
| Solubility | Soluble in hot water, methanol (B129727), ethanol, isopropanol (B130326), acetone (B3395972), and acetic acid. Insoluble in cold water, ether, and petroleum ether. | |
| pKa | 4.78 ± 0.10 (Predicted) | |
| LogP | 2.830 |
Spectroscopic Data:
-
Infrared (IR) Spectroscopy: A strong peak around 3290 cm⁻¹ corresponds to the stretching of hydroxyl groups. Peaks at approximately 2927 and 2850 cm⁻¹ are attributed to the asymmetric and symmetric C-H stretching of aliphatic chains. The C=O stretching of the carboxylic acid is observed around 1716 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H and ¹³C NMR spectra of this compound have been well-characterized and are available in public databases for structural confirmation.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is a useful technique for the characterization of this compound and its derivatives.
Production of this compound: From Natural Resin to Pure Chemical
The primary method for obtaining this compound is through the alkaline hydrolysis (saponification) of shellac or seedlac, followed by purification.
Extraction by Alkaline Hydrolysis
Traditional methods of alkaline hydrolysis can be time-consuming, often taking several days for complete saponification. However, recent advancements have optimized this process, significantly reducing the reaction time and improving yields.
Table 2: Comparison of this compound Extraction Methods
| Method | Feedstock | Reaction Conditions | Yield (%) | Purity (%) | References |
| Traditional Method | Seedlac | 10-20% NaOH, extended periods (up to 15 days) | 10-20 | 70-94 | |
| Modified Method | Fresh Resins | 10% NaOH, 35°C, 8 days, with salting-out | 17-18 | >99 | |
| Reactive Adsorption | Seedlac | Optimized NaOH concentration and temperature | 92 | 94 |
Detailed Experimental Protocol: Modified Alkaline Hydrolysis and Recrystallization
This protocol is based on an improved method that yields high-purity this compound.
Materials:
-
Seedlac or fresh lac resin
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium chloride (NaCl)
-
Sulfuric acid (H₂SO₄), 10% solution
-
Isopropanol or Methanol
-
Distilled water
-
Filtration apparatus (vacuum filtration)
-
Heating mantle and reflux condenser
-
Crystallization dish
Procedure:
-
Saponification: Dissolve 100 g of seedlac in 200 mL of 10% aqueous NaOH solution in a suitable reaction vessel. Heat the mixture to boiling under reflux with constant stirring until the lac is completely saponified (this can be monitored by the disappearance of solid lac particles). Cool the solution to 35°C and maintain it at this temperature for 8 days.
-
Salting Out: Add distilled water to the hydrolyzed mixture to a final volume of 400 mL. Saturate the solution with NaCl. Heat the mixture to dissolve any remaining salt and then cool it to 8-10°C to precipitate sodium aleuritate.
-
Isolation of Sodium Aleuritate: Filter the precipitate and wash it with a saturated brine solution.
-
Acidification: Dissolve the collected sodium aleuritate in hot distilled water and filter the solution while hot. Acidify the filtrate with 10% H₂SO₄ to precipitate the crude this compound.
-
Purification by Recrystallization:
-
Dissolve 5 g of the crude this compound in 80 mL of boiling distilled water.
-
Slowly add 20 mL of isopropanol or methanol to the hot solution with gentle swirling.
-
Cover the beaker with aluminum foil, leaving a small pinhole, and allow it to cool slowly to room temperature for at least 14 hours.
-
Transfer the mixture to a refrigerator and keep it at 2-3°C for 4 hours to complete the crystallization.
-
Collect the recrystallized this compound by suction filtration and wash the crystals with chilled distilled water.
-
Dry the purified this compound crystals in a hot air oven at 45°C to a constant weight.
-
Workflow for this compound Extraction and Purification:
Caption: A flowchart illustrating the key steps in the extraction and purification of this compound from its natural source.
This compound as a Bio-Based Platform Chemical: Synthetic Applications
The trifunctional nature of this compound makes it an ideal starting material for the synthesis of a variety of high-value chemicals.
Synthesis of Macrocyclic Musks
This compound is a key precursor for the synthesis of macrocyclic lactones such as ambrettolide and isoambrettolide, which are highly valued in the fragrance industry for their musk-like scents.
Experimental Protocol: Synthesis of (E)-7-Hexadecen-1,16-olide (Ambrettolide) from this compound
This protocol outlines a simplified synthesis of ambrettolide with improved yield.
Materials:
-
threo-Aleuritic acid
-
Methanol (dry)
-
Boron trifluoride etherate (BF₃·Et₂O)
-
Acetone (dry)
-
Sulfuric acid (concentrated)
-
Potassium permanganate (B83412) (KMnO₄)
-
Glacial acetic acid
-
Lithium aluminum hydride (LAH)
-
Tetrahydrofuran (THF)
-
Imidazole
-
Chlorodiphenyl phosphine
-
Iodine
-
Magnesium chloride hexahydrate (MgCl₂·6H₂O)
Procedure:
-
Esterification: Esterify threo-aleuritic acid with dry methanol containing BF₃·Et₂O to yield methyl aleuritate.
-
Acetonide Formation and Oxidation: Treat the methyl aleuritate with dry acetone containing concentrated sulfuric acid, followed by oxidation with KMnO₄ in acetic acid to afford the half-ester.
-
Reduction and Deacetonation: Reduce the half-ester with LAH in THF, followed by deacetonation by boiling with 10% H₂SO₄ to give threo-isothis compound (7,8,16-trihydroxyhexadecanoic acid).
-
Olefin Synthesis: Treat the threo-isothis compound with imidazole, chlorodiphenyl phosphine, and iodine in 1,4-dioxane to yield 16-hydroxy-(E)-7-hexadecenoic acid.
-
Esterification: Esterify the resulting acid to afford methyl 16-hydroxy-(E)-7-hexadecenoate.
-
Macrolactonization: Distill the methyl ester with MgCl₂·6H₂O to form ambrettolide.
Synthetic Pathway to Ambrettolide:
Caption: A simplified reaction scheme for the multi-step synthesis of the macrocyclic musk, ambrettolide, from this compound.
Synthesis of Biodegradable Polymers
The bifunctional nature of this compound, with its terminal hydroxyl and carboxyl groups, makes it an excellent monomer for the synthesis of biodegradable polyesters through polycondensation reactions. These bio-based polymers have potential applications in coatings, adhesives, and biomedical materials.
Experimental Protocol: Melt-Polycondensation of this compound
This protocol describes a solvent-free method for the polymerization of this compound.
Materials:
-
This compound
-
Zinc oxide (ZnO) catalyst (optional)
-
Reaction vessel suitable for high-temperature reactions under vacuum
Procedure:
-
Place the desired amount of this compound and catalyst (e.g., 0-10% w/w ZnO) into the reaction vessel.
-
Heat the mixture to the desired polymerization temperature (e.g., 140-200°C) under a nitrogen atmosphere.
-
Once the mixture has melted, apply a vacuum to remove the water formed during the condensation reaction.
-
Continue the reaction for a specified time (e.g., 15-60 minutes), monitoring the viscosity of the polymer melt.
-
Cool the reaction mixture to obtain the poly(this compound).
Biological Activity and Potential Pharmaceutical Applications
While primarily utilized in the chemical industry, this compound and its derivatives are also being investigated for their biological activities.
Anti-inflammatory and Antimicrobial Properties
Studies have indicated that this compound may possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines in vitro. Furthermore, derivatives of this compound have demonstrated significant antimicrobial activity against various bacterial and fungal strains. The exact mechanisms of action are still under investigation, but these findings suggest the potential of this compound as a scaffold for the development of new anti-inflammatory and antimicrobial agents.
Proposed Anti-inflammatory Signaling Pathway
While the direct interaction of this compound with specific signaling pathways is not yet fully elucidated, based on the known mechanisms of other anti-inflammatory fatty acids, a hypothetical pathway can be proposed. Many anti-inflammatory compounds are known to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of the inflammatory response.
Hypothetical Signaling Pathway of this compound in Inflammation:
Caption: A proposed mechanism for the anti-inflammatory action of this compound, suggesting potential inhibition of the NF-κB signaling pathway. This is a hypothetical model and requires experimental validation.
Future Perspectives and Conclusion
This compound stands out as a promising and versatile bio-based platform chemical. Its renewable origin, biodegradability, and unique chemical structure position it as a valuable building block for a more sustainable chemical industry. Future research should focus on elucidating the detailed mechanisms of its biological activities, which could open up new avenues for its application in drug development. Furthermore, the development of more efficient and scalable polymerization techniques will be crucial for its wider adoption in the materials sector. As the demand for green and sustainable technologies continues to grow, this compound is poised to play an increasingly important role in the bio-economy.
References
Spectral Analysis of Aleuritic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral data for Aleuritic acid (9,10,16-trihydroxyhexadecanoic acid), a key component of shellac with significant applications in the chemical and pharmaceutical industries. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and utilization in research and development.
Spectroscopic Data Summary
The spectral data of this compound provides a unique fingerprint for its molecular structure. The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented here is based on spectra typically recorded in deuterated solvents such as DMSO-d6.
Table 1: ¹H NMR Spectral Data of this compound (Solvent: DMSO-d6)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |
| ~3.38 | m | 1H | H-10 |
| ~3.35 | m | 1H | H-9 |
| ~3.21 | t | 2H | H-16 |
| ~2.04 | t | 2H | H-2 |
| ~1.40 | m | 2H | H-3 |
| ~1.35 | m | 2H | H-15 |
| ~1.24 | br s | ~16H | H-4 to H-8, H-11 to H-14 |
Note: Specific chemical shifts, multiplicities, and coupling constants can vary slightly based on solvent and experimental conditions. The broad singlet around 1.24 ppm corresponds to the overlapping signals of the long methylene (B1212753) chain.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ) ppm | Tentative Assignment |
| ~174.5 | C-1 (COOH) |
| ~73.0 | C-9/C-10 |
| ~61.0 | C-16 |
| ~35.0 - 22.0 | Aliphatic Chain Carbons |
Note: The assignments are based on typical chemical shift ranges for carboxylic acids, secondary alcohols, primary alcohols, and aliphatic carbons.[1]
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3290 - 3402 | Strong, Broad | O-H Stretching (Alcohols, Carboxylic Acid) |
| ~2927, 2850 | Strong | C-H Stretching (Asymmetric & Symmetric) |
| ~1710 | Strong | C=O Stretching (Carboxylic Acid) |
| ~1406 | Medium | C-O-H Bending |
| ~1057 | Medium | C-O Stretching |
Data compiled from multiple sources.[2][3]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 4: Mass Spectrometry Data of this compound
| Technique | Ionization Mode | Observed m/z | Interpretation |
| ESI-MS/MS | Negative | 171.1027 | [C₉H₁₅O₃]⁻ Fragment from cleavage between C₉-C₁₀[4] |
| MALDI-FT-ICR-MS | Positive | [M+Na]⁺ | Sodiated molecule |
| MALDI-FT-ICR-MS | Positive | [M-H₂O+Na]⁺ | Sodiated molecule after loss of water |
| LC-MS | Positive | 327.2133 | [M+Na]⁺ |
Experimental Protocols
The following sections provide generalized yet detailed methodologies for acquiring the spectral data presented above. These protocols are intended as a guide and may require optimization based on the specific instrumentation and sample purity.
NMR Spectroscopy Protocol
This protocol is suitable for the structural analysis of this compound using ¹H and ¹³C NMR.
-
Sample Preparation :
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if required for chemical shift referencing (though modern spectrometers can reference the residual solvent peak).
-
-
Data Acquisition :
-
Place the NMR tube in the spectrometer.
-
Acquire the spectrum at a controlled temperature, typically 25 °C.
-
For ¹H NMR, standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and an appropriate spectral width.
-
For ¹³C NMR, a longer acquisition time is generally required due to the low natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon. A longer relaxation delay (e.g., 2-10 seconds) is crucial for accurate integration, especially for quaternary carbons.
-
-
Data Processing :
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce proton-proton connectivities.
-
FT-IR Spectroscopy Protocol
This protocol describes the analysis of solid this compound using an FT-IR spectrometer, commonly with an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
-
Sample Preparation (ATR Method) :
-
Ensure the ATR crystal surface is clean by wiping it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet Method) :
-
Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die.
-
-
Data Acquisition :
-
Place the sample (ATR setup or KBr pellet in a holder) in the spectrometer's sample compartment.
-
Collect a background spectrum of the empty ATR crystal or the ambient air. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Analysis :
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify the characteristic absorption bands and compare them to known functional group frequencies to confirm the structure of this compound.
-
Mass Spectrometry Protocol
This protocol outlines a general procedure for the analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), a common technique for non-volatile compounds.
-
Sample Preparation :
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol (B129727) or acetonitrile (B52724).
-
Perform serial dilutions to create working solutions at concentrations appropriate for the instrument's sensitivity (e.g., in the µg/mL to ng/mL range).
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates before injection.
-
-
LC-MS Analysis :
-
Liquid Chromatography (LC) :
-
Use a reverse-phase column (e.g., C18) suitable for separating fatty acids.
-
The mobile phase typically consists of a gradient of water (often with a small amount of acid like formic acid to aid ionization) and an organic solvent like acetonitrile or methanol.
-
Set an appropriate flow rate and column temperature.
-
-
Mass Spectrometry (MS) :
-
The LC eluent is directed into the mass spectrometer source, typically an Electrospray Ionization (ESI) source.
-
Acquire data in both positive and negative ion modes to observe different adducts and fragments. In positive mode, [M+H]⁺ or [M+Na]⁺ ions are common, while in negative mode, [M-H]⁻ is typically observed.
-
Set the mass analyzer to scan a relevant m/z range (e.g., 100-500 amu).
-
For structural confirmation, perform tandem MS (MS/MS) experiments. This involves isolating the precursor ion (e.g., the [M-H]⁻ ion) and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions.
-
-
-
Data Analysis :
-
Analyze the total ion chromatogram (TIC) to identify the peak corresponding to this compound.
-
Examine the mass spectrum of this peak to confirm the molecular weight of the compound.
-
Analyze the MS/MS fragmentation pattern to provide further structural confirmation by identifying characteristic neutral losses (e.g., H₂O, CO₂) and fragment ions.
-
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the comprehensive spectral analysis of a natural product like this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
A Technical Guide to Aleuritic Acid: Commercial Availability, Purity, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleuritic acid, chemically known as 9,10,16-trihydroxyhexadecanoic acid, is a polyhydroxy fatty acid derived primarily from shellac, the resinous secretion of the lac insect (Kerria lacca).[1] Its unique trifunctional nature, possessing three hydroxyl groups and a terminal carboxylic acid, makes it a valuable and versatile building block in various fields, including the synthesis of pharmaceuticals, fragrances, and polymers.[2] In the pharmaceutical industry, it serves as a precursor for the synthesis of bioactive molecules such as prostaglandins (B1171923) and cyclic ureides.[3] For the fragrance industry, it is a key starting material for producing macrocyclic musks like civetone (B1203174) and ambrettolide.[4][5] This technical guide provides an in-depth overview of the commercial suppliers of this compound, the available purity grades, and detailed experimental protocols for its isolation, purification, and analysis.
Commercial Suppliers and Purity Grades
This compound is commercially available from a range of suppliers, primarily located in India, a major producer of shellac. The purity of commercially available this compound varies, with grades suitable for different research and development needs.
Table 1: Commercial Suppliers of this compound
| Supplier Name | Location | Noted Purity/Grades |
| A. B. Enterprises | Mumbai, India | - |
| Agarwal Shellac | Purulia, India | 99-95% |
| AGS Corp | Bidhan Nagar, India | 99% |
| Bajoria Shellac & General Exports Pvt. Ltd. | Kolkata, India | Industrial Grade |
| BRITI Scientific | Hyderabad, India | >97% |
| Chemichain Chemicals Llp | Vapi, India | - |
| Deepak & Co. | Mumbai, India | 99% |
| Earthling Life Science | Surat, India | - |
| HL Aromatics | 98-99% (HPLC) | |
| Hindusuter Shellac Pvt. Ltd. | Technical Grade (99%) | |
| Parwati Lakh Udyog | Kolkata, India | 99% |
| Santa Cruz Biotechnology | ≥94% | |
| Saraogi Shellac Overseas Corp. | Kolkata, India | Reagent, Technical, Analytical Grade |
| Selleck Chemicals | 98%, ≥99% (HPLC) | |
| Simson Pharma Limited | Certificate of Analysis provided | |
| Vrundavan Chemicals | Panoli, India | - |
Table 2: Purity Grades and Analytical Methods
| Purity Grade | Analytical Method | Supplier Example(s) |
| ≥94% | Not specified | Santa Cruz Biotechnology |
| >97% | Titration | BRITI Scientific |
| 98% | Not specified | Selleck Chemicals |
| 98-99% | HPLC | HL Aromatics |
| 99% | Not specified | AGS Corp, Deepak & Co., Parwati Lakh Udyog |
| 99-95% | Not specified | Agarwal Shellac |
| ≥99% | HPLC | Selleck Chemicals |
| Technical Grade (99%) | Not specified | Hindusuter Shellac Pvt. Ltd. |
Table 3: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Name | 9,10,16-Trihydroxyhexadecanoic acid | |
| CAS Number | 533-87-9 | |
| Molecular Formula | C16H32O5 | |
| Molecular Weight | 304.42 g/mol | |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 98-103 °C | |
| Boiling Point | 365.24 °C (Predicted) | |
| Density | 1.1 g/cm³ (Predicted) | |
| Solubility | Soluble in hot water, methanol (B129727), ethanol (B145695), isopropanol, acetone, and acetic acid. Insoluble in cold water. | |
| Acid Value | 181-185 mg KOH/g |
Experimental Protocols
Protocol 1: Isolation and Purification of this compound from Shellac
This protocol is based on the alkaline hydrolysis (saponification) of shellac, followed by acidification to precipitate the crude this compound, and subsequent recrystallization for purification.
Materials:
-
Shellac or Seedlac
-
Sodium hydroxide (B78521) (NaOH) solution (10-25% w/v)
-
Saturated sodium chloride (NaCl) solution
-
Sulfuric acid (H₂SO₄) solution (10-20% w/w)
-
Activated carbon
-
Ethanol (20-40% v/v) or Aqueous Alcohol
-
Distilled water
-
Filtration apparatus (vacuum filtration recommended)
-
Beakers, heating mantle, stirrer
Methodology:
-
Saponification:
-
In a large beaker, dissolve shellac in a 10-25% sodium hydroxide solution. A typical ratio is 100 g of shellac to 600 mL of 25% NaOH solution.
-
Heat the mixture to 70-110 °C with constant stirring for a minimum of 20 minutes, or until the shellac is completely saponified. Some protocols suggest boiling until saponification is complete.
-
-
Salting Out:
-
After saponification, add a saturated sodium chloride solution to the hot saponified liquid to precipitate the sodium salt of this compound.
-
Allow the mixture to stand at room temperature for at least 14 hours to ensure complete precipitation.
-
-
Filtration and Washing:
-
Separate the precipitated sodium aleuritate by vacuum filtration.
-
Wash the precipitate with a saturated NaCl solution until the filtrate is nearly colorless.
-
-
Acidification:
-
Dissolve the filtered sodium aleuritate in boiling distilled water.
-
While the solution is still hot, slowly add 10-20% sulfuric acid with stirring until the solution is acidic. This will precipitate the crude this compound.
-
-
Purification by Recrystallization:
-
Filter the crude this compound.
-
For purification, dissolve the crude acid in a hot 20-40% ethanol solution or aqueous alcohol.
-
Add a small amount of activated carbon to decolorize the solution and heat for a short period.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, which will cause the purified this compound to crystallize.
-
Collect the white, crystalline this compound by filtration and dry it. Purity can be assessed by melting point determination and HPLC analysis.
-
Protocol 2: Analysis of this compound Purity by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for determining the purity of this compound using HPLC with a refractive index detector (RID).
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, injector, column oven, and a differential refractive index detector (RID).
-
Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) or equivalent.
-
Mobile Phase: A mixture of methanol and water (60:40, v/v) containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detector: Differential Refractive Index Detector (RID).
Methodology:
-
Standard Preparation:
-
Accurately weigh a known amount of high-purity this compound standard and dissolve it in the mobile phase to prepare a stock solution of known concentration (e.g., 1.0 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 0.01 to 1.0 mg/mL.
-
-
Sample Preparation:
-
Accurately weigh the this compound sample to be analyzed and dissolve it in the mobile phase to a concentration within the calibration range.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions in ascending order of concentration to generate a calibration curve.
-
Inject the sample solution.
-
-
Data Analysis:
-
Identify the this compound peak in the chromatogram based on its retention time compared to the standard.
-
Calculate the peak area of the this compound in the sample chromatogram.
-
Determine the concentration of this compound in the sample by using the calibration curve.
-
Calculate the purity of the sample as a percentage.
-
Key Synthetic Pathways Involving this compound
This compound's unique structure makes it a valuable precursor in organic synthesis. Below are graphical representations of its application in the synthesis of macrocyclic musks and as a potential starting point for prostaglandin (B15479496) analogs.
Synthesis of Macrocyclic Musks from this compound
This compound is a key starting material for the synthesis of macrocyclic lactones and ketones, which are highly valued in the fragrance industry for their musk-like odors. The synthesis often involves the protection of hydroxyl groups, oxidative cleavage of the vicinal diol, and subsequent cyclization reactions.
Caption: Synthetic route from this compound to macrocyclic musks.
Conceptual Pathway for Prostaglandin Synthesis
Prostaglandins are lipid compounds derived from fatty acids that have diverse hormone-like effects. While arachidonic acid is the natural precursor for prostaglandins in biological systems, the carbon skeleton of this compound can be conceptually modified to serve as a synthon for prostaglandin analogs in chemical synthesis.
Caption: A conceptual pathway for synthesizing prostaglandin analogs from this compound.
Conclusion
This compound stands out as a readily available and versatile natural product with significant potential in pharmaceutical and industrial applications. This guide provides researchers and drug development professionals with a comprehensive overview of its commercial landscape, purity specifications, and essential experimental protocols. The provided information aims to facilitate the effective utilization of this compound in the synthesis of novel compounds and the development of innovative products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 533-87-9 | FA29176 | Biosynth [biosynth.com]
- 3. Determination of this compound by High Performance Liquid Chromatography with Differential Refractive Index Detector [spkx.net.cn]
- 4. Best Shellac this compound in India [parwatishellac.com]
- 5. m.indiamart.com [m.indiamart.com]
Methodological & Application
Application Notes & Protocols for Microwave-Assisted Extraction of Aleuritic Acid from Seedlac
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocol for the extraction of aleuritic acid from seedlac using microwave-assisted extraction (MAE). This method offers a significant improvement over traditional techniques, providing a faster, more efficient, and environmentally friendly process for obtaining high-purity this compound.
This compound, chemically known as 9,10,16-trihydroxyhexadecanoic acid, is a major component of lac resin, constituting about 35% of it.[1][2] It is a valuable starting material for the synthesis of various high-demand products in the perfumery and pharmaceutical industries, including macrocyclic lactones like civetone (B1203174) and ambrettolide.[3][4] The conventional commercial process for extracting this compound is often lengthy and inefficient, resulting in lower yields and purity.[3] Microwave-assisted extraction has emerged as a superior alternative, drastically reducing the extraction time from days to minutes and significantly increasing both the yield and purity of the final product.
Quantitative Data Summary
The following tables summarize the quantitative data from studies on the microwave-assisted extraction of this compound, comparing it with conventional methods.
Table 1: Comparison of Extraction Methods for this compound from Seedlac
| Parameter | Conventional Method | Microwave-Assisted Extraction (MAE) |
| Extraction Time | 15 days | 1.5 - 2 days |
| Yield (%) | 35 - 40% | 85 - 86% |
| Purity (%) | 70 - 86% | > 98% |
Source:
Table 2: Optimized Conditions for Microwave-Assisted Saponification of Lac Resin
| Parameter | Optimal Value |
| Microwave Power | 200 W |
| NaOH Concentration | 25.8% |
| Microwave Treatment Time | 31 min |
| Resulting this compound Yield | 21.90% |
Source:
Experimental Protocols
This section details the step-by-step methodology for the microwave-assisted extraction and purification of this compound from seedlac.
Materials and Equipment
-
Seedlac
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl) or Sulphuric acid (H₂SO₄)
-
Saturated sodium chloride (NaCl) solution
-
Microwave reactor system
-
Beakers and flasks
-
Filtration apparatus (e.g., Buchner funnel)
-
pH meter or pH indicator strips
-
Drying oven
Protocol 1: Microwave-Assisted Saponification and Extraction
This protocol is based on the optimized conditions for achieving high yield and purity.
-
Preparation of Alkaline Solution: Prepare a sodium hydroxide solution of the desired concentration (e.g., 20-25.8%).
-
Saponification:
-
Place a known quantity of seedlac into the microwave reactor vessel.
-
Add the sodium hydroxide solution.
-
Secure the vessel in the microwave reactor.
-
-
Microwave Irradiation:
-
Set the microwave power to the desired level (e.g., 200 W).
-
Set the reaction time (e.g., 30-31 minutes).
-
Start the microwave irradiation to facilitate the hydrolysis of the lac resin.
-
-
Filtration and Washing:
-
After the reaction is complete, filter the hot hydrolysate to separate the sodium aleuritate solution from the insoluble impurities.
-
Wash the residue with a saturated saltwater solution to ensure maximum recovery of sodium aleuritate.
-
-
Precipitation of this compound:
-
Cool the filtrate containing sodium aleuritate.
-
Slowly add hydrochloric acid or sulphuric acid to the solution while stirring until the pH reaches a point where this compound precipitates out.
-
-
Isolation and Purification:
-
Filter the precipitated this compound.
-
Wash the crude this compound with cold water to remove any remaining salts and impurities.
-
Dry the purified this compound in an oven at a controlled temperature (e.g., 45°C) until a constant weight is achieved.
-
Visualizations
The following diagrams illustrate the workflow of the microwave-assisted extraction process.
Caption: Workflow for Microwave-Assisted Extraction of this compound.
Caption: Comparison of Conventional vs. MAE Methods.
References
Application Notes and Protocols for High-Purity Aleuritic Acid Recrystallization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the recrystallization of Aleuritic acid to achieve high purity. The following sections outline traditional and modified recrystallization techniques, present key quantitative data in a comparative format, and provide step-by-step experimental protocols.
Introduction
This compound (9,10,16-trihydroxyhexadecanoic acid), a key component of shellac resin, is a valuable starting material for the synthesis of various high-value compounds, including macrocyclic lactones used in the fragrance industry, and bioactive molecules.[1][2] The purity of this compound is critical for these applications. Traditional extraction and purification methods are often time-consuming, result in significant product loss, and yield purities ranging from 70-94%.[3][4][5] This necessitates further purification, typically through multi-stage crystallization, which can lead to a 40-50% loss of this compound.
Recent advancements have led to modified recrystallization techniques that significantly improve both yield and purity, achieving over 99% purity with a recovered yield of 85-95%. These methods are more cost-effective, environmentally friendly, and efficient.
Data Summary: Recrystallization Techniques for this compound
The following table summarizes the quantitative data from various recrystallization and purification methods for this compound.
| Parameter | Traditional Method | Modified Single-Step Recrystallization | Reactive Adsorption |
| Starting Material | Crude this compound from Seedlac | Crude this compound from Seedlac | Lac Hydrolysate |
| Purity Achieved | 70-94% | > 99% | 94% |
| Yield (from Seedlac) | 10-20% | 17-18 grams per 100g of fresh resin | 92% (recovered from product mixture) |
| Recrystallization Recovery Yield | 50-60% (due to 40-50% loss) | 85-95% | Not explicitly stated for recrystallization step |
| Primary Solvent(s) | Water, 20-40% (v/v) Alcohol | Water and Methanol (B129727)/Isopropanol (B130326) (80:20 ratio) | n-Butanol (for extraction and adsorption) |
| Key Process Steps | Alkaline hydrolysis, salting out, acidification, multiple recrystallizations with charcoal treatment. | Alkaline hydrolysis, salting-out, single-step recrystallization with a polarity-manipulated solvent system. | Alkaline hydrolysis, reactive adsorption on a polymeric resin, elution. |
| Purity Analysis | Melting Point, HPLC-RID | HPLC-RID, DSC, FESEM | HPLC |
Experimental Protocols
Protocol 1: Modified Single-Step Recrystallization for High-Purity this compound
This protocol is based on a modified extraction and single-step recrystallization method that yields this compound with >99% purity.
1. Alkaline Hydrolysis of Seedlac: a. Dissolve 100g of seedlac in 200 mL of 10% (w/v) sodium hydroxide (B78521) solution. b. Heat the solution to boiling and then maintain it at 35°C for eight days for complete saponification.
2. Salting-Out of Sodium Aleuritate: a. To the hydrolyzed mixture, add single distilled water to a final volume of 400 mL. b. Saturate the solution with sodium chloride (NaCl). c. Gently heat the mixture to dissolve any remaining salt. d. Allow the solution to stand undisturbed at 8-10°C to precipitate the sodium aleuritate. e. Filter the precipitate and wash it with a brine solution.
3. Liberation of Crude this compound: a. Dissolve the washed sodium aleuritate precipitate in hot single distilled water and filter the solution. b. Acidify the filtrate with 10% sulfuric acid to precipitate the crude this compound. c. Filter the crude this compound under vacuum and wash it with cold water. d. Dry the crude this compound in a hot air oven at 45°C to a constant weight.
4. Single-Step Recrystallization: a. Prepare a solvent mixture of water and methanol or isopropanol in an 80:20 (v/v) ratio. b. Dissolve 5g of the crude this compound in 100 mL of the prepared solvent mixture by heating. c. Once dissolved, remove the aluminum foil lid and allow the solution to cool undisturbed for at least 14 hours. d. Transfer the mixture to a refrigerator and keep it at 2-3°C for 4 hours to complete the crystallization. e. Separate the recrystallized this compound by suction filtration and wash the crystals with 200 mL of chilled cold water. f. Dry the purified this compound crystals in a hot air oven at 45°C for 24 hours.
5. Purity Analysis: a. The purity of the final product can be determined using High-Performance Liquid Chromatography (HPLC) with a Refractive Index Detector (RID). b. Further characterization of melting point and crystal morphology can be performed using Differential Scanning Calorimetry (DSC) and Field Emission Scanning Electron Microscopy (FESEM), respectively.
Protocol 2: Traditional Recrystallization of this compound
This protocol describes a more traditional method for the purification of this compound.
1. Saponification and Salting Out: a. Saponify lac in a 20% (w/w) sodium hydroxide solution at 70-110°C for over 20 minutes until saponification is complete. b. Salt out the saponified liquid with a saturated salt solution and let it stand for more than 14 hours at room temperature to precipitate sodium aleuritate. c. Separate the sodium aleuritate by filtration under reduced pressure and wash it with a saturated salt water solution.
2. Acidification: a. Dissolve the sodium aleuritate in boiling water. b. While still hot, acidify the solution with 15-20% (w/w) sulfuric acid to obtain crude this compound.
3. Recrystallization: a. To the crude acid, add activated carbon powder and a 20-40% (v/v) ethanol (B145695) solution. b. Heat the mixture to boiling and filter it while hot. c. Add cold water to the filtrate and allow it to cool to room temperature for crystallization. d. Filter the crystals and dry them to obtain the final product.
Visualizations
Caption: Workflow for high-purity this compound extraction and recrystallization.
References
- 1. An Improved process for the recovery of this compound from the seedlac | CSIR-CSMCRI Bhavnagar [csmcri.res.in]
- 2. researchgate.net [researchgate.net]
- 3. Improved extraction and recrystallization of high-quality this compound from natural resins using a modified technique (2022) | Mohd. Ali. | 3 Citations [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
Quantification of Aleuritic Acid Using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)
Application Note and Protocol
Introduction
Aleuritic acid, a major constituent of shellac, is a valuable trihydroxy fatty acid with diverse applications in the pharmaceutical, cosmetic, and polymer industries. Accurate and reliable quantification of this compound is crucial for quality control and research and development. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method coupled with a Refractive Index Detector (RID) for the quantitative analysis of this compound. The RID is a universal detector suitable for compounds that do not possess a UV chromophore, making it ideal for the analysis of this compound. This method is simple, accurate, stable, and reliable for the determination of this compound.
Principle
The HPLC-RID method separates this compound from other components in a sample mixture based on its affinity for the stationary phase of the HPLC column. The separation is achieved by passing a liquid mobile phase through the column at a constant flow rate. As the separated components elute from the column, they pass through the Refractive Index Detector. The RID measures the difference in the refractive index between the mobile phase and the eluting sample components. The resulting signal is proportional to the concentration of the analyte, allowing for accurate quantification.
Experimental Protocols
Instrumentation and Materials
-
High-Performance Liquid Chromatography (HPLC) system equipped with an isocratic pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
Data acquisition and processing software.
-
Analytical column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) or equivalent.
-
Solvents: Methanol (B129727) (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA).
-
This compound reference standard.
-
Standard laboratory glassware and equipment (e.g., volumetric flasks, pipettes, analytical balance).
-
Syringe filters (0.22 µm or 0.45 µm).
Preparation of Solutions
-
Mobile Phase: Prepare a mixture of methanol and water in a 60:40 (v/v) ratio containing 0.1% trifluoroacetic acid. Degas the mobile phase before use to prevent pump cavitation and baseline noise.
-
Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the mobile phase to prepare a stock solution of a specific concentration (e.g., 1.0 mg/mL).
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve a concentration range of 0.01 - 1.0 mg/mL.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in the mobile phase.
-
The solution may require sonication to ensure complete dissolution.
-
Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system. This step is crucial to prevent clogging of the HPLC column and to ensure the longevity of the system.
Chromatographic Conditions
A summary of the optimized chromatographic conditions for the analysis of this compound is presented in the table below.
| Parameter | Condition |
| Column | Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5 µm) |
| Mobile Phase | Methanol:Water:Trifluoroacetic Acid (60:40:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | Refractive Index Detector (RID) |
| Detector Temperature | 30 °C |
| Injection Volume | 10 µL |
Method Validation
The developed HPLC-RID method was validated for linearity, limit of detection (LOD), precision, and accuracy.
| Validation Parameter | Result |
| Linearity Range | 0.01 - 1.0 mg/mL |
| Correlation Coefficient (R²) | 0.9994 |
| Regression Equation | Y = 74584X + 2899.3 |
| Limit of Detection (LOD) | 0.008 mg/mL |
| Precision (RSD) | 0.86% (n=9) |
| Average Spike Recovery | 100.23% |
| Recovery RSD | 0.65% (n=9) |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the overall experimental workflow for the quantification of this compound and the logical relationship of the HPLC-RID system components.
Caption: Experimental workflow for this compound quantification.
Caption: Logical relationship of HPLC-RID system components.
Conclusion
The described HPLC-RID method provides a straightforward, precise, and accurate approach for the quantification of this compound. The method has been successfully validated and is suitable for routine analysis in quality control laboratories and for research purposes in various industries. The provided experimental protocol and workflow diagrams offer a clear guide for researchers, scientists, and drug development professionals to implement this analytical technique effectively.
Application Notes and Protocols: Synthesis of Biodegradable Polyesters from Aleuritic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of biodegradable polyesters derived from aleuritic acid, a renewable resource obtained from shellac. The methodologies outlined below are based on established non-catalyzed melt-condensation polymerization techniques, offering a straightforward and scalable approach to producing these versatile biomaterials. The resulting polyesters exhibit properties suitable for a range of applications, including drug delivery systems and biodegradable packaging.
Overview of this compound-Based Polyesters
This compound (9,10,16-trihydroxyhexadecanoic acid) is a valuable, naturally occurring monomer for the synthesis of biodegradable polyesters.[1][2][3] Its three hydroxyl groups and one carboxylic acid group allow for the formation of cross-linked or linear polymers through esterification.[4] The synthesis of polyesters from this compound can be achieved through a direct and scalable route involving non-catalyzed melt-condensation polymerization in air.[1] This method is advantageous as it avoids the use of potentially toxic catalysts and harsh solvents.
The properties of the resulting polyaleuritate can be tailored by controlling the reaction conditions, such as temperature and time. These polyesters are known for their good water barrier properties and biocompatibility, making them promising candidates for applications in food packaging and drug delivery.
Experimental Protocols
Non-Catalyzed Melt-Condensation Polymerization of this compound
This protocol describes the synthesis of a biodegradable polyester (B1180765) film from this compound via a non-catalyzed melt-condensation reaction.
Materials:
-
This compound (9,10,16-trihydroxyhexadecanoic acid)
-
Petri dishes or other suitable heat-resistant molds
-
Oven
Procedure:
-
Place a known quantity of this compound powder into a petri dish or mold.
-
Heat the this compound in an oven at a controlled temperature. A common temperature used is 150°C.
-
The polymerization reaction will proceed via melt-condensation, with the release of water as a byproduct.
-
The reaction time can be varied to control the extent of polymerization and the properties of the resulting polyester. Reaction times can range from several hours to 24 hours.
-
After the desired reaction time, the oven is cooled to room temperature.
-
The resulting solid polyester film can then be carefully removed from the mold for characterization.
Workflow Diagram:
Caption: Non-catalyzed melt-condensation polymerization workflow.
Synthesis of Poly(this compound) using a Tin Catalyst
For achieving a higher molecular weight polymer, a tin-based catalyst can be employed. This protocol is based on a method for synthesizing poly(this compound) (PAA) with a weight average molecular weight of approximately 120,000.
Materials:
-
This compound
-
Tin catalyst (e.g., stannous octoate)
-
Solvents for reaction and purification
-
Apparatus for dehydropolycondensation
Procedure:
-
Protection of Hydroxyl Groups: Protect the 9 and 10-hydroxyl groups of this compound using 2,2-dimethoxypropane to form a protected monomer (Pro.AL). This step is crucial for achieving a linear polyester.
-
Polymerization: The protected this compound is then polymerized via dehydropolycondensation using a tin catalyst. The reaction is typically carried out at an elevated temperature under vacuum to remove the water byproduct and drive the reaction towards a higher molecular weight polymer.
-
Deprotection: After polymerization, the protecting groups are removed from the linear protected polythis compound (PAL) to yield the final poly(this compound) (PAA).
-
Purification: The synthesized PAA is then purified to remove any remaining catalyst and unreacted monomers.
Workflow Diagram:
References
Aleuritic Acid: A Versatile Precursor for the Synthesis of the valuable fragrance Civetone
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Civetone (B1203174), a macrocyclic ketone ((Z)-cycloheptadec-9-en-1-one), is a highly valued ingredient in the fragrance industry, prized for its characteristic warm, sensual, and long-lasting musk odor. Historically, it was obtained from the glandular secretions of the African civet cat, a practice that is now largely obsolete due to ethical and sustainability concerns. The chemical synthesis of civetone has therefore become a critical endeavor. Aleuritic acid (9,10,16-trihydroxyhexadecanoic acid), a major component of shellac, has emerged as a readily available and versatile natural precursor for the synthesis of civetone and other valuable macrocyclic compounds. This document provides detailed application notes and experimental protocols for the synthesis of civetone from this compound, focusing on key chemical transformations and providing quantitative data for comparison.
Synthetic Strategy Overview
The primary synthetic route from this compound to civetone involves a multi-step process. The initial phase focuses on the transformation of the C16 this compound backbone into a C18 dicarboxylic acid, specifically (Z)-9-octadecene-1,18-dioic acid. This intermediate then undergoes a crucial macrocyclization reaction to form the 17-membered ring of the civetone precursor. Finally, a decarboxylation step yields the desired civetone.
Several methods can be employed for the critical macrocyclization step, including the Dieckmann condensation, Acyloin condensation, and Thorpe-Ziegler cyclization. This document will detail the protocols for the Dieckmann and Acyloin condensation routes.
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of civetone from this compound.
Table 1: Synthesis of (Z)-9-Octadecene-1,18-dioic Acid from this compound
| Step | Reaction | Starting Material | Key Reagents | Product | Typical Yield (%) |
| 1 | Esterification | This compound | Methanol (B129727), H₂SO₄ (cat.) | Methyl aleuritate | ~95% |
| 2 | Oxidative Cleavage | Methyl aleuritate | Periodic acid, Pyridinium chlorochromate (PCC) | Methyl 8-formyloctanoate & Methyl 7-formylheptanoate | Not Isolated |
| 3 | Wittig Reaction | Methyl 8-formyloctanoate & Methyl 7-formylheptanoate | Wittig reagents derived from corresponding phosphonium (B103445) salts | Dimethyl (Z)-9-octadecenedioate | Good yields reported[1] |
| 4 | Hydrolysis | Dimethyl (Z)-9-octadecenedioate | Aqueous NaOH, followed by HCl | (Z)-9-Octadecene-1,18-dioic Acid | High |
Table 2: Macrocyclization of (Z)-9-Octadecene-1,18-dioic Acid Derivatives
| Method | Starting Material | Key Reagents | Product | Typical Yield (%) |
| Ti-Dieckmann Condensation | Dimethyl (Z)-9-octadecenedioate | TiCl₄, Et₃N or Bu₃N | 2-Methoxycarbonyl-(Z)-cycloheptadec-9-en-1-one | Not explicitly stated, but the reaction is described as efficient.[2][3] |
| Acyloin Condensation | Diethyl (Z)-9-octadecenedioate | Sodium metal, Trimethylsilyl chloride | 2-Hydroxy-(Z)-cycloheptadec-9-en-1-one | Good to excellent yields for large rings (>70%)[4] |
Table 3: Final Conversion to Civetone
| Method | Starting Material | Key Reagents | Product | Typical Yield (%) |
| Decarboxylation | 2-Methoxycarbonyl-(Z)-cycloheptadec-9-en-1-one | Aqueous acid or base, heat | (Z)-Civetone | High |
| Reduction of Acyloin | 2-Hydroxy-(Z)-cycloheptadec-9-en-1-one | Zn(Hg), HCl (Clemmensen reduction) or similar methods | (Z)-Civetone | High |
Experimental Protocols
Protocol 1: Synthesis of (Z)-9-Octadecene-1,18-dioic Acid from this compound
This protocol outlines a general synthetic sequence. Specific conditions may require optimization.
Step 1: Esterification of this compound
-
Suspend this compound in anhydrous methanol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the mixture for 4-6 hours until the reaction is complete (monitored by TLC).
-
Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product, methyl aleuritate, with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Oxidative Cleavage and Wittig Reaction (Illustrative) Note: This is a generalized representation. The specific Wittig reagents and conditions will determine the stereochemistry of the double bond.
-
The diol of methyl aleuritate is protected, and the terminal hydroxyl group is oxidized to an aldehyde.
-
The resulting aldehyde undergoes a Wittig reaction with a suitable phosphorane to introduce the second ester functionality and form the unsaturated C18 chain.
-
Deprotection of the diol and subsequent oxidative cleavage (e.g., with periodic acid) yields two different aldehyde-ester fragments.
-
A subsequent Wittig reaction between these fragments can be employed to form the C18 backbone with the desired (Z)-alkene geometry.
Step 3: Hydrolysis to (Z)-9-Octadecene-1,18-dioic Acid
-
Dissolve the diester from the previous step in a mixture of methanol and aqueous sodium hydroxide.
-
Reflux the mixture for 2-4 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Protocol 2: Macrocyclization via Ti-Dieckmann Condensation[2]
Materials:
-
Dimethyl (Z)-9-octadecenedioate
-
Titanium tetrachloride (TiCl₄)
-
Triethylamine (Et₃N) or Tributylamine (Bu₃N)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Hydrochloric acid (1 M)
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve dimethyl (Z)-9-octadecenedioate in anhydrous DCM under a nitrogen atmosphere. The concentration is typically in the range of 100-300 mM.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of TiCl₄ in DCM to the stirred solution.
-
Subsequently, add a solution of Et₃N or Bu₃N in DCM dropwise over a period of 1-3 hours.
-
Stir the reaction mixture at 0-5 °C for an additional 1-3 hours.
-
Quench the reaction by slowly adding 1 M hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product, 2-methoxycarbonyl-(Z)-cycloheptadec-9-en-1-one, by column chromatography on silica gel.
Protocol 3: Macrocyclization via Acyloin Condensation
Materials:
-
Diethyl (Z)-9-octadecenedioate
-
Sodium metal, finely dispersed
-
Anhydrous toluene (B28343) or xylene
-
Trimethylsilyl chloride (TMSCl)
-
Hydrochloric acid (aqueous)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask equipped with a high-speed stirrer, reflux condenser, and nitrogen inlet, place a dispersion of sodium metal in anhydrous toluene.
-
Under a nitrogen atmosphere, heat the mixture to reflux with vigorous stirring.
-
A solution of diethyl (Z)-9-octadecenedioate and TMSCl in anhydrous toluene is added dropwise to the refluxing suspension over several hours.
-
Continue refluxing for an additional 1-2 hours after the addition is complete.
-
Cool the reaction mixture to room temperature and cautiously add a mixture of ethanol (B145695) and water to quench the excess sodium.
-
Acidify the mixture with aqueous hydrochloric acid to hydrolyze the silyl (B83357) enol ether.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the resulting acyloin, 2-hydroxy-(Z)-cycloheptadec-9-en-1-one, by column chromatography or distillation under high vacuum.
Protocol 4: Final Conversion to Civetone
From 2-Methoxycarbonyl-(Z)-cycloheptadec-9-en-1-one (Decarboxylation):
-
Dissolve the purified β-keto ester in a suitable solvent (e.g., a mixture of acetic acid and hydrochloric acid, or an aqueous base).
-
Heat the mixture to reflux for several hours until decarboxylation is complete (monitored by TLC or gas chromatography).
-
Cool the reaction mixture and neutralize if necessary.
-
Extract the civetone with a suitable organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude civetone by column chromatography or distillation.
From 2-Hydroxy-(Z)-cycloheptadec-9-en-1-one (Reduction of Acyloin):
-
The purified acyloin is subjected to a Clemmensen reduction (amalgamated zinc and hydrochloric acid) or a similar reduction method to remove the hydroxyl group.
-
After the reaction is complete, the mixture is worked up by extraction with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
The crude civetone is then purified as described above.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Synthetic pathways from this compound to Civetone.
Caption: Workflow for Ti-Dieckmann Condensation.
Conclusion
This compound serves as a cost-effective and renewable starting material for the synthesis of the valuable fragrance ingredient, civetone. The synthetic routes described, particularly the efficient Ti-Dieckmann condensation for macrocyclization, offer practical and scalable methods for researchers and professionals in the chemical industry. The provided protocols and data serve as a comprehensive guide for the successful synthesis of civetone from this natural precursor. Further optimization of reaction conditions and exploration of alternative cyclization methods may lead to even more efficient and sustainable synthetic pathways.
References
Application Notes and Protocols: Aleuritic Acid-Based Nanoparticles for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the preparation of aleuritic acid-based nanoparticles as a promising platform for drug delivery. This compound, a major component of shellac, offers biocompatibility and biodegradability, making it an attractive material for developing novel nanocarriers. This document outlines methodologies for nanoparticle synthesis, drug loading, and characterization, supported by quantitative data and visual workflows to guide researchers in this field.
Introduction to this compound in Nanomedicine
This compound (9,10,16-trihydroxyhexadecanoic acid) is a polyhydroxy fatty acid that can be sourced from natural resins. Its unique chemical structure, featuring multiple hydroxyl groups and a terminal carboxylic acid, provides opportunities for forming self-assembled nanostructures or for conjugation with other polymers to create robust drug delivery systems. These nanoparticles can encapsulate therapeutic agents, potentially enhancing their solubility, stability, and targeted delivery to specific sites within the body. The biocompatible nature of this compound and its degradation into non-toxic products are significant advantages for pharmaceutical applications.
Nanoparticle Formulation Strategies
Several methods can be employed to formulate this compound-based nanoparticles. The choice of method often depends on the desired particle characteristics and the properties of the drug to be encapsulated.
Self-Assembled this compound Nanoparticles
Due to its amphiphilic nature, this compound has the potential to self-assemble into nanoparticles in an aqueous environment. This process is driven by the hydrophobic interactions of the fatty acid chain and the hydrophilic nature of the hydroxyl and carboxyl groups.
This compound-Polymer Conjugate Nanoparticles
This compound can be covalently conjugated to biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA) to form block copolymers. These copolymers can then self-assemble into core-shell nanoparticles, offering enhanced stability and drug-loading capacity. For instance, alendronate (ALE), a related compound, has been successfully conjugated with PLGA to form nanoparticles with a mean size of 200-300 nm using a solvent-evaporation method.[1][2][3]
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound-based nanoparticles.
Protocol 1: Preparation of this compound-PLGA Conjugate Nanoparticles by Solvent Evaporation
This protocol describes the synthesis of nanoparticles from a conjugate of this compound and PLGA.
Materials:
-
This compound-PLGA conjugate
-
Dichloromethane (DCM) or Ethyl Acetate (EA)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Homogenizer or sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Preparation of the Organic Phase: Dissolve 50-100 mg of the this compound-PLGA conjugate in 5 mL of DCM or EA. If a hydrophobic drug is to be encapsulated, dissolve 5-10 mg of the drug in this organic phase.
-
Preparation of the Aqueous Phase: Prepare a 1% (w/v) solution of PVA in 20 mL of deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.
-
Solvent Evaporation: Stir the emulsion at room temperature for several hours or use a rotary evaporator under reduced pressure to remove the organic solvent. This leads to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes).
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove any residual surfactant and unencapsulated drug.
-
Lyophilization: For long-term storage, the nanoparticles can be freeze-dried.
Protocol 2: Preparation of this compound Nanoparticles by Nanoprecipitation
This method is suitable for the self-assembly of this compound or its derivatives into nanoparticles.
Materials:
-
This compound
-
A water-miscible organic solvent (e.g., acetone, ethanol)
-
Aqueous solution (e.g., deionized water, buffer)
-
Surfactant (e.g., Tween 80, Poloxamer 188) (optional)
-
Magnetic stirrer
Procedure:
-
Organic Phase Preparation: Dissolve this compound (and the hydrophobic drug, if applicable) in a minimal amount of a water-miscible organic solvent.
-
Aqueous Phase Preparation: Prepare an aqueous solution, which may contain a surfactant to improve nanoparticle stability.
-
Nanoprecipitation: Add the organic phase dropwise into the aqueous phase under constant magnetic stirring. The rapid diffusion of the solvent into the aqueous phase causes the precipitation of this compound as nanoparticles.
-
Solvent Removal: Continue stirring to allow for the evaporation of the organic solvent.
-
Purification: The nanoparticle suspension can be purified by dialysis or centrifugation to remove the organic solvent and any unencapsulated drug.
Drug Loading and Encapsulation Efficiency
Hydrophobic Drugs: These can be co-dissolved with this compound or the this compound-polymer conjugate in the organic solvent during the nanoparticle preparation process.
Hydrophilic Drugs: These can be encapsulated using a double emulsion (water-in-oil-in-water, w/o/w) method. An aqueous solution of the drug is first emulsified in the organic phase containing the polymer, which is then emulsified in an outer aqueous phase.
Calculating Encapsulation Efficiency (EE) and Drug Loading (DL):
The amount of encapsulated drug is determined indirectly by measuring the amount of free, unencapsulated drug in the supernatant after centrifugation.
-
Encapsulation Efficiency (%EE): EE (%) = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100
-
Drug Loading (%DL): DL (%) = [(Weight of drug in nanoparticles) / (Weight of nanoparticles)] x 100
Characterization of this compound-Based Nanoparticles
Thorough characterization is essential to ensure the quality, efficacy, and safety of the nanoparticles.
Particle Size, Polydispersity Index (PDI), and Zeta Potential
These parameters are crucial for predicting the in vivo behavior of the nanoparticles.
-
Dynamic Light Scattering (DLS): Used to determine the mean hydrodynamic diameter (particle size) and the PDI, which indicates the width of the particle size distribution.
-
Zeta Potential Analysis: Measures the surface charge of the nanoparticles, which is an indicator of their colloidal stability. A zeta potential of ±30 mV is generally considered stable.[4]
Morphology
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques are used to visualize the shape, surface morphology, and internal structure of the nanoparticles.[5]
Chemical Characterization
-
Fourier Transform Infrared Spectroscopy (FTIR): To confirm the chemical composition of the nanoparticles and the successful encapsulation of the drug by identifying characteristic functional groups.
In Vitro Drug Release Studies
The release profile of the encapsulated drug from the nanoparticles is a critical performance indicator.
-
Dialysis Method: The nanoparticle suspension is placed in a dialysis bag with a specific molecular weight cut-off, which is then immersed in a release medium (e.g., phosphate-buffered saline, PBS) at 37°C with constant stirring. At predetermined time intervals, samples of the release medium are withdrawn and analyzed for drug content using techniques like UV-Vis spectroscopy or HPLC.
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of nanoparticles prepared from materials analogous to this compound, such as polyhydroxyalkanoates (PHAs) and other lipid-based systems.
Table 1: Physicochemical Properties of Drug-Loaded Nanoparticles
| Nanoparticle Formulation | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Doxorubicin-loaded P(HB-HO) NPs | ~240 | - | - | 83.5 | 29.6 | |
| Troxerutin-loaded SLNs | 140.5 ± 1.02 | 0.218 ± 0.01 | +28.6 ± 8.71 | 83.62 | - | |
| Naringenin-loaded SLNs | 218 - 1030 | 0.611 - 1.000 | -0.112 | 77.50 - 86.21 | - | |
| Resveratrol-loaded SLNs | 104.5 ± 12.3 | 0.322 ± 0.11 | -3.1 ± 0.15 | 72.9 ± 5.31 | 14.6 ± 0.53 | |
| Curcumin-loaded PHA NPs | - | <0.1 | Negative | 60 - 70 | - |
Note: '-' indicates data not reported in the cited source.
Table 2: In Vitro Drug Release from Nanoparticles
| Nanoparticle System | Drug | Release Conditions | Cumulative Release (%) | Time (hours) | Reference |
| Paromomycin-loaded SLNs | Paromomycin | Aqueous media | 64 | 24 | |
| Curcumin-loaded PHB NPs | Curcumin | PBS (pH 7) | Sustained Release | >1.8 | |
| Docetaxel-loaded P(3HB-co-4HB) NPs | Docetaxel | - | ~100 | 168 (7 days) |
Visualization of Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental processes.
Caption: Workflow for this compound-PLGA Nanoparticle Synthesis by Solvent Evaporation.
Caption: Workflow for this compound Nanoparticle Synthesis by Nanoprecipitation.
Caption: Workflow for In Vitro Drug Release Assay using the Dialysis Method.
References
- 1. A novel biomaterial for osteotropic drug nanocarriers: synthesis and biocompatibility evaluation of a PLGA-ALE conjugate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A novel biomaterial for osteotropic drug nanocarriers: synthesis and biocompatibility evaluation of a PLGA-ALE conjugate. | Semantic Scholar [semanticscholar.org]
- 4. Physicochemical characterization of drug nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization of Nanomaterials/Nanoparticles | Pocket Dentistry [pocketdentistry.com]
Application Notes: Synthesis of Insect Pheromones from Aleuritic Acid
Introduction
Aleuritic acid, chemically known as 9,10,16-trihydroxyhexadecanoic acid, is a major constituent of shellac, a natural resin secreted by the lac insect (Laccifer lacca)[1]. Accounting for 20-35% of shellac, this multifunctional fatty acid is a readily available and versatile starting material for the synthesis of various high-value organic compounds[2][3]. Its unique structure, featuring a C16 straight-chain backbone with hydroxyl groups at positions 9, 10, and 16, and a terminal carboxylic acid, makes it an ideal precursor for producing macrocyclic musk compounds and, notably, a range of insect pheromones[1][4].
Application in Pheromone Synthesis
The utility of this compound in pheromone synthesis stems from its straightforward conversion into key bifunctional intermediates. The vicinal diol at the C-9 and C-10 positions can be selectively cleaved, breaking the C16 chain into two shorter, functionalized fragments. This oxidative cleavage is a pivotal step, yielding aldehyde-containing molecules that serve as building blocks for constructing the specific carbon chains and double-bond geometries characteristic of many lepidopteran sex pheromones.
The primary synthetic strategies involve:
-
Oxidative Cleavage: Treatment of this compound with an oxidizing agent like sodium periodate (B1199274) cleaves the bond between C-9 and C-10, affording two key intermediates: 7-hydroxyheptanal (B3188561) and 9-oxononanoic acid.
-
Chain Elongation and Olefination: These intermediates, particularly the aldehydes, are then subjected to chain elongation and the stereoselective formation of double bonds. The Wittig reaction is a powerful and frequently employed method for this transformation, as it allows for precise control over the geometry (Z or E) of the resulting double bond, which is critical for the biological activity of the pheromone.
By leveraging these intermediates, a variety of mono- and diolefinic insect sex pheromones can be synthesized efficiently and economically. Examples of pheromones synthesized from this compound include (Z)-7-alkenyl acetates and (Z)-9-alkenyl acetates, which are common components in the pheromone blends of numerous moth and butterfly species.
Data Presentation
The following table summarizes the reported yields for the key steps in the synthesis of (Z)-alkenyl acetate (B1210297) pheromones starting from this compound.
| Reaction Step | Product | Reported Yield (%) | Reference |
| Oxidative Cleavage of this compound | 7-Hydroxyheptanal & 9-Oxononanal (Crude) | >90 | |
| Acetylation of 7-Hydroxyheptanal | 7-Acetoxyheptanal | 80 | |
| Wittig Reaction with 7-Acetoxyheptanal | (Z)-7-Dodecen-1-yl acetate | 59 | |
| Wittig Reaction with 7-Acetoxyheptanal | (Z)-7-Tetradecen-1-yl acetate | 56 |
Experimental Protocols
Protocol 1: Oxidative Cleavage of this compound
This protocol describes the cleavage of this compound to produce 7-hydroxyheptanal and 9-oxononanal, key intermediates for subsequent reactions.
Materials:
-
This compound (I)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium periodate (NaIO₄)
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Standard laboratory glassware
-
Separatory funnel
Procedure:
-
Prepare the sodium salt of this compound by dissolving this compound in an appropriate amount of aqueous sodium hydroxide.
-
Set up a two-phase reaction system in a round-bottom flask containing the aqueous sodium aleuritate solution and chloroform.
-
Cool the mixture in an ice bath and add a solution of sodium periodate dropwise with vigorous stirring.
-
Allow the reaction to proceed, monitoring for the consumption of the starting material (e.g., by TLC). The reaction is typically complete within a few hours.
-
Upon completion, transfer the mixture to a separatory funnel. The two key products, 7-hydroxyheptanal (II) and 9-oxononanal (III), will partition between the two phases.
-
Separate the aqueous and organic layers. The products can be isolated from their respective phases by simple extraction and solvent evaporation. The crude yield of the resulting aldehydes is typically over 90%, and they can often be used in the next step without further purification.
Protocol 2: Synthesis of (Z)-7-Dodecen-1-yl Acetate via Wittig Reaction
This protocol details the synthesis of a representative insect pheromone using an intermediate derived from Protocol 1. The procedure involves the acetylation of 7-hydroxyheptanal followed by a stereoselective Wittig reaction.
Step A: Acetylation of 7-Hydroxyheptanal
-
Dissolve 7-hydroxyheptanal (II) in a solvent mixture of pyridine (B92270) and benzene (B151609) at room temperature.
-
Add acetic anhydride (B1165640) to the solution and stir.
-
Monitor the reaction until completion.
-
Upon completion, perform a standard aqueous work-up to remove pyridine and excess acetic anhydride.
-
Extract the product, 7-acetoxyheptanal (IV), with a suitable organic solvent (e.g., diethyl ether), dry the organic layer over anhydrous sulfate (B86663), and concentrate under reduced pressure to yield the product (expected yield: ~80%).
Step B: Wittig Reaction
-
Ylide Preparation:
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add pentyltriphenylphosphonium bromide (V).
-
Add anhydrous dimethyl sulfoxide (B87167) (DMSO) to dissolve the phosphonium (B103445) salt.
-
Slowly add a strong base, such as sodium methylsulfinylmethanide (dimsyl sodium) in DMSO, dropwise via syringe.
-
Stir the mixture at room temperature. The formation of a deep red or orange color indicates the successful generation of the phosphorus ylide.
-
-
Reaction with Aldehyde:
-
Cool the ylide solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add a solution of 7-acetoxyheptanal (IV) from Step A in the same anhydrous solvent dropwise.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the pure (Z)-7-dodecen-1-yl acetate (VI) (expected yield: ~59%).
-
Visualizations
Caption: Synthetic workflow from this compound to an insect pheromone.
Caption: Generalized mechanism of the Wittig reaction for (Z)-alkene synthesis.
References
Troubleshooting & Optimization
How to improve the yield of Aleuritic acid extraction?
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction of Aleuritic acid.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind this compound extraction?
This compound is primarily extracted from lac resin, such as seedlac or shellac, through a process called saponification. This involves hydrolyzing the ester bonds within the lac resin using an alkali solution, typically sodium hydroxide (B78521) (NaOH), to liberate sodium aleuritate. The sodium aleuritate is then precipitated, separated, and acidified with a mineral acid to yield crude this compound.[1][2] Subsequent purification steps, such as recrystallization, are employed to obtain high-purity this compound.[1][3]
Q2: What are the key factors influencing the yield of this compound?
Several factors can significantly impact the final yield of this compound. These include:
-
Starting Material: The type and quality of the lac resin (e.g., seedlac, shellac, de-waxed shellac) used as the starting material can affect the yield.[4] De-waxed shellac has been reported to give a higher yield compared to seedlac and shellac.
-
Alkali Concentration: The concentration of the sodium hydroxide solution used for hydrolysis is a critical parameter.
-
Hydrolysis Time and Temperature: The duration and temperature of the saponification process directly influence the extent of ester bond cleavage and, consequently, the yield.
-
Purification Method: The efficiency of the purification technique, such as recrystallization or adsorption, plays a crucial role in the final recovered yield and purity of this compound.
Q3: How can I improve the purity of my extracted this compound?
Low purity is a common issue in this compound extraction. Here are some methods to improve purity:
-
Recrystallization: This is a standard method for purifying crude this compound. Solvents like aqueous alcohol (e.g., methanol (B129727) or isopropanol (B130326) in water) are effective. A single-step recrystallization procedure using a polarity-manipulated solvent system has been shown to significantly improve purity to >99%.
-
Adsorption: Using a weakly basic polymeric resin for reactive adsorption can effectively purify this compound from the product mixture, yielding high purity.
-
Charcoal Treatment: While traditional methods involve excessive use of charcoal which can lead to product loss, optimized and minimal use can help in decolorizing the product.
-
Salting-Out: Incorporating a salting-out mechanism during extraction can help in precipitating sodium aleuritate more effectively, leading to a purer intermediate.
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Low Yield of this compound | Incomplete hydrolysis of the lac resin. | Optimize the concentration of NaOH, temperature, and duration of the saponification process. A 20% NaOH solution has been shown to provide a high yield. Consider novel approaches like microwave-assisted hydrolysis which can significantly reduce reaction time and increase yield. |
| Loss of product during purification. | Traditional recrystallization methods can lead to significant losses (40-50%). Employ modified recrystallization techniques with optimized solvent systems (e.g., 80:20 water:isopropanol/methanol) to improve recovery to 85-95%. | |
| Sub-optimal starting material. | Use high-quality, preferably de-waxed, shellac for extraction as it has been reported to yield more this compound. | |
| Low Purity of this compound | Presence of unhydrolyzed lac resin, waxes, dyes, and other acids. | Ensure complete hydrolysis. Implement a salting-out step with NaCl to selectively precipitate sodium aleuritate. |
| Inefficient purification method. | Utilize advanced purification techniques like reactive adsorption on functionalized polymers or optimized single-step recrystallization. | |
| Long Extraction Time | Traditional saponification methods are time-consuming. | Employ microwave-assisted extraction to drastically reduce the hydrolysis time from days to a couple of hours. |
| Discolored Product | Presence of natural lac dyes and other pigments. | Use a minimal amount of activated charcoal for decolorization. Alternatively, processes that combine alkaline hydrolysis with a salting-out mechanism can help in removing lac dye during the washing of the sodium aleuritate precipitate. |
Data Presentation
Table 1: Effect of Sodium Hydroxide (NaOH) Concentration on this compound Yield from Different Lac Sources
| Lac Source | NaOH Concentration (%) | This compound Yield (%) |
| Seedlac | 10 | 15.8 |
| 15 | 18.5 | |
| 20 | 25.5 | |
| 25 | 20.3 | |
| 30 | 18.5 | |
| Shellac | 20 | 27.2 |
| De-waxed Shellac | 20 | 28.7 |
Table 2: Comparison of Traditional and Improved Extraction & Purification Methods
| Parameter | Traditional Method | Improved Method (Alkaline Hydrolysis with Salting-out & Modified Recrystallization) | Microwave-Assisted Method |
| Yield | 10-20% | 17-18% | 85-86% (of theoretical) |
| Purity | 70-94% | >99% | >98% |
| Recrystallization Recovery | 50-60% | 85-95% | N/A (integrated purification) |
| Extraction Time | Up to 15 days | 8 days (hydrolysis) | 1.5 - 2 days (overall process) |
Experimental Protocols
Protocol 1: Optimized Alkaline Hydrolysis for this compound Extraction
This protocol is based on achieving a high yield by optimizing the alkali concentration.
-
Preparation: For every 100g of seedlac, prepare 500 mL of a 20% (w/v) sodium hydroxide solution.
-
Saponification: Add the seedlac to the NaOH solution in a suitable reaction vessel. Heat the mixture and maintain it at a constant temperature (e.g., 90-100°C) with constant stirring until the lac saponifies completely.
-
Filtration: Dilute the reaction mixture with a 25% NaCl solution to facilitate filtration. Filter the mixture through a Buchner funnel.
-
Washing: Wash the collected residue (crude sodium aleuritate) with a 25% NaCl solution to remove excess alkali.
-
Dissolution: Dissolve the crude sodium aleuritate in boiling water.
-
Acidification: Filter the hot solution and then acidify the filtrate with 10% sulfuric acid until the precipitation of this compound is complete.
-
Isolation: Filter the precipitated this compound, wash with cold water, and dry.
Protocol 2: Improved Extraction with Salting-Out and Modified Recrystallization
This protocol focuses on achieving high purity and improved recovery.
-
Hydrolysis: Dissolve 100g of seedlac in 200 mL of 10% sodium hydroxide solution. Bring the solution to a boil and then maintain it at 35°C for eight days.
-
Salting-Out: After hydrolysis, add a saturated solution of sodium chloride (NaCl) to the mixture to precipitate the sodium aleuritate. Allow it to stand undisturbed.
-
Filtration and Washing: Filter the precipitated sodium aleuritate and wash it with a brine solution to remove lac dye.
-
Acidification: Treat the washed sodium aleuritate with a mineral acid (e.g., sulfuric acid) to obtain crude this compound.
-
Recrystallization:
-
Dissolve the crude this compound in a minimal amount of boiling water.
-
Gradually add methanol or isopropanol to the hot solution to achieve a water-to-alcohol ratio of 80:20.
-
Allow the solution to cool slowly to room temperature and then refrigerate at 2-3°C for at least 4 hours to maximize crystal formation.
-
Filter the recrystallized this compound, wash with chilled water, and dry at 45°C.
-
Visualizations
Caption: Workflow for this compound Extraction and Purification.
Caption: Troubleshooting Logic for Low this compound Yield.
References
- 1. AleuriticAcidIsolationfromLac | India Science, Technology & Innovation - ISTI Portal [indiascienceandtechnology.gov.in]
- 2. jagdambalac.com [jagdambalac.com]
- 3. Improved extraction and recrystallization of high-quality this compound from natural resins using a modified technique (2022) | Mohd. Ali. | 3 Citations [scispace.com]
- 4. cdn.most.gov.bd [cdn.most.gov.bd]
Problems with Aleuritic acid crystallization and solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with aleuritic acid crystallization.
Troubleshooting Guide
Problem: Low Yield of this compound Crystals
Low recovery of this compound is a frequent issue, with traditional methods sometimes yielding as little as 10-20%.[1][2][3] This can be attributed to several factors throughout the extraction and crystallization process.
Possible Causes & Solutions
-
Incomplete Saponification: The initial hydrolysis of lac resin may be insufficient, leaving a significant portion of this compound locked in its polyester (B1180765) form.
-
Losses During Washing and Filtration: this compound and its sodium salt have some solubility in the washing solutions, leading to product loss.
-
Solution: Use chilled washing solutions (e.g., cold water or brine) to minimize solubility. Ensure the filtration process is efficient to recover the maximum amount of precipitate.
-
-
Suboptimal Recrystallization Solvent: The choice of solvent is critical for achieving high recovery. Using only water for recrystallization can lead to significant losses of 40-50%.
-
Solution: Employ a mixed solvent system. A ratio of 80:20 (water:methanol (B129727)/isopropanol) has been shown to be highly effective, with recovery rates of 85-95%.
-
-
Excessive Use of Decolorizing Agents: While activated carbon is used to remove impurities, using an excessive amount can lead to the adsorption of this compound, thereby reducing the yield.
-
Solution: Use the minimum amount of activated carbon necessary to achieve the desired decolorization. The amount should be optimized based on the level of impurities in the crude product.
-
Problem: Poor Crystal Purity and Coloration
The purity of this compound obtained through traditional methods can be as low as 70-85%, often presenting with a yellowish tint. This is typically due to the co-precipitation of impurities.
Possible Causes & Solutions
-
Presence of Impurities in the Starting Material: Seedlac, the raw material, contains waxes, resins, and pigments that can contaminate the final product.
-
Solution: An effective initial extraction and purification process is crucial. Methods combining alkaline hydrolysis with a salting-out mechanism can help to selectively precipitate the sodium aleuritate, leaving many impurities behind.
-
-
Inefficient Removal of Coloring Pigments: Natural dyes present in the lac resin can be carried through the process, resulting in colored crystals.
-
Solution: Incorporate a decolorization step using activated carbon in the recrystallization protocol. For highly colored solutions, a reactive adsorption technique using a polymeric resin may be employed for purification.
-
-
Rapid Crystallization: If crystals form too quickly, impurities can become trapped within the crystal lattice.
-
Solution: Slow down the crystallization process. This can be achieved by gradually cooling the supersaturated solution. Placing the flask in an insulated container or allowing it to cool to room temperature before refrigeration can promote the formation of purer crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected yield and purity of this compound from improved crystallization methods?
A1: Modern, optimized methods have significantly improved the outcomes of this compound purification. Researchers can now expect to achieve yields of 17-18 grams per 100 grams of fresh resin, with a purity exceeding 99%. Recrystallization techniques have been developed that result in a recovered yield of 85-95%, a substantial improvement over the 40-50% losses seen with traditional methods.
Q2: What are the most suitable solvents for the crystallization of this compound?
A2: this compound is soluble in hot water, methanol, ethanol, and isopropyl alcohol. It is insoluble in cold water and non-polar solvents like ether and petroleum ether. For recrystallization, a mixture of water and a lower alcohol (methanol or isopropanol) is highly effective. An 80:20 ratio of water to either methanol or isopropanol (B130326) has been shown to provide a high recovery of pure crystals.
Q3: How can I prevent the oiling out of this compound during crystallization?
A3: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This can happen if the solution is supersaturated to a very high degree or if the cooling is too rapid.
-
To prevent this:
-
Ensure that you are not using too little solvent. Add a small amount of additional hot solvent to the solution.
-
Cool the solution slowly to allow for controlled crystal growth.
-
If oiling out occurs, reheat the solution to dissolve the oil and then add more solvent before attempting to cool it again.
-
Q4: My this compound crystals are not forming. What should I do?
A4: If crystallization does not initiate upon cooling, the solution may not be sufficiently supersaturated, or there may be no nucleation sites for crystal growth to begin.
-
To induce crystallization:
-
Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the solution. This can create microscopic scratches that serve as nucleation sites.
-
Seeding: If you have a few crystals of pure this compound, add one or two to the solution to act as seeds for crystal growth.
-
Concentration: If the solution is too dilute, you can evaporate some of the solvent to increase the concentration of this compound and then attempt to cool it again.
-
Lower Temperature: Cool the solution to a lower temperature using an ice bath, but do so slowly to avoid rapid precipitation and impurity inclusion.
-
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on this compound extraction and crystallization.
Table 1: Comparison of Traditional vs. Improved Extraction and Crystallization Methods
| Parameter | Traditional Method | Improved Method | Reference |
| Yield from Resin | 10-20% | 17-18% | |
| Purity | 70-94% | >99% | |
| Recrystallization Loss | 40-50% | 5-15% | |
| Processing Time | Up to 15 days | 8-10 days |
Table 2: Solubility and Melting Point of this compound
| Property | Value | Solvents | Reference |
| Melting Point | 100-101 °C | - | |
| Solubility | Soluble | Hot water, methanol, ethanol, isopropyl alcohol, acetone, acetic acid | |
| Insoluble | Cold water, ether, petroleum ether, carbon disulfide |
Experimental Protocols
Protocol 1: Improved Extraction and Single-Step Recrystallization of this compound
This protocol is based on a modified method that combines alkaline hydrolysis with a salting-out mechanism and a polarity-manipulated solvent system for recrystallization.
1. Saponification (Alkaline Hydrolysis)
-
Dissolve 100g of seedlac in 200 mL of 10% sodium hydroxide (B78521) solution.
-
Heat the mixture to boiling and then maintain it at 35°C for eight days to ensure complete hydrolysis.
2. Salting-Out
-
Add single distilled water to the hydrolyzed mixture to a final volume of 400 mL.
-
Saturate the solution with sodium chloride (NaCl) to precipitate the sodium aleuritate.
-
Gently heat the mixture to dissolve any remaining salt, then allow it to stand undisturbed at 8-10°C.
3. Isolation of Crude this compound
-
Filter the precipitated sodium aleuritate and wash it with a brine solution.
-
Dissolve the washed sodium aleuritate in hot distilled water and filter again to remove any insoluble impurities.
-
Acidify the filtrate with 10% sulfuric acid to precipitate the crude this compound.
-
Filter the crude this compound under vacuum and wash it with cold water.
-
Dry the crude product in a hot air oven at 45°C to a constant weight.
4. Recrystallization
-
Dissolve 5g of the crude this compound in 80 mL of distilled water by heating the mixture to its boiling point.
-
Gradually add 20 mL of isopropanol or methanol to the hot solution while gently stirring.
-
Cover the beaker with aluminum foil to prevent the evaporation of the alcohol and allow it to cool slowly to room temperature for at least 14 hours.
-
Further, cool the mixture in a refrigerator at 2-3°C for 4 hours.
-
Filter the recrystallized this compound by suction filtration and wash with 200 mL of chilled water.
-
Dry the pure this compound crystals in a hot air oven at 45°C for 24 hours.
Visualizations
Logical Workflow for Troubleshooting Crystallization Issues
Caption: A flowchart for troubleshooting common this compound crystallization problems.
Experimental Workflow for this compound Purification
Caption: A step-by-step workflow for the purification of this compound.
References
- 1. Improved extraction and recrystallization of high-quality this compound from natural resins using a modified technique (2022) | Mohd. Ali. | 3 Citations [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Aleuritic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude Aleuritic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
Crude this compound, typically extracted from seedlac, contains several impurities that can affect its purity and downstream applications.[1][2] These include:
-
Lac Dye: A coloring pigment naturally present in the lac resin.[3]
-
Waxes: Non-acidic components of the lac resin.[2]
-
Other Fatty and Sesquiterpenic Acids: Such as butolic, jalaric, shellolic, and laccijalaric acids.[1]
-
Resinous Materials: Polymeric esters that were not fully hydrolyzed during extraction.
-
Inorganic Salts: Remnants from the salting-out and acidification steps during extraction.
Q2: What is the most common method for purifying crude this compound?
Recrystallization is the most widely used and effective method for purifying crude this compound. This technique relies on the principle that this compound has a different solubility in a given solvent at different temperatures compared to the impurities.
Q3: Which solvents are recommended for the recrystallization of this compound?
A mixture of water and an organic solvent is often most effective. A common and efficient solvent system is a mixture of water and methanol (B129727) or isopropanol (B130326), with an 80:20 ratio of water to alcohol being reported as highly effective. Ethyl acetate (B1210297) has also been used for crystallization. The choice of solvent can impact the purity of the final product.
Q4: How can I assess the purity of my this compound sample?
Several analytical techniques can be employed to determine the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a refractive index (RI) detector is a common method for quantifying purity.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point, which is an indicator of purity. Pure this compound has a melting point of around 100-103°C.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can be used to confirm the identity of the isolated this compound by comparing its spectrum to a reference.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield of Purified this compound | - Incomplete precipitation during extraction.- Use of an inefficient recrystallization solvent system.- Significant loss of product in the mother liquor.- Incomplete hydrolysis of the seedlac. | - Ensure complete precipitation by adjusting the pH and allowing sufficient time.- Optimize the solvent ratio for recrystallization. A water:methanol/isopropanol ratio of 80:20 has been shown to be effective.- Cool the recrystallization mixture in a refrigerator (2-3°C) for several hours to maximize crystal formation.- Ensure the hydrolysis of seedlac is complete by optimizing reaction time and temperature. |
| Poor Crystal Formation or "Oiling Out" | - The solution is supersaturated, leading to rapid precipitation instead of crystallization.- The presence of significant impurities inhibiting crystal lattice formation.- The cooling rate is too fast. | - Re-heat the solution and add a small amount of additional solvent to reduce the saturation level.- Allow the solution to cool slowly to room temperature before transferring to a cold bath or refrigerator.- Consider a pre-purification step, such as treatment with activated carbon, to remove impurities that may hinder crystallization. |
| Purified this compound has a Yellowish Tint | - Presence of residual lac dye. | - Incorporate a decolorization step using activated carbon during the recrystallization process.- Ensure thorough washing of the sodium aleuritate precipitate with a brine solution during the extraction phase to remove the bulk of the dye. |
| Low Purity Despite Recrystallization | - Inefficient removal of closely related fatty acid impurities.- Co-precipitation of impurities with the this compound.- Entrapment of mother liquor within the crystals. | - Perform a second recrystallization step.- Ensure slow cooling to allow for the formation of well-defined crystals, which are less likely to trap impurities.- After filtration, wash the crystals with a small amount of cold recrystallization solvent to remove any adhering mother liquor. |
Data Presentation
Table 1: Comparison of Traditional vs. Modified Recrystallization Methods
| Parameter | Traditional Recrystallization | Modified Recrystallization | Reference |
| Purity | 70-94% | >99% | |
| Recovered Yield | 40-50% loss | 85-95% recovery | |
| Solvent System | Typically water or aqueous alcohol | Polarity-manipulated solvent system (e.g., water:isopropanol/methanol 80:20) |
Table 2: Purity and Yield from Different Purification Techniques
| Purification Technique | Achieved Purity | Achieved Yield | Reference |
| Recrystallization (Optimized) | >99% | 85-95% | |
| Reactive Adsorption | 94% | 92% | |
| Microwave-Assisted Extraction & Purification | >98% | 85-86% |
Experimental Protocols
Protocol 1: Modified Extraction of this compound from Seedlac
This protocol is based on a method combining alkaline hydrolysis with a salting-out mechanism.
-
Saponification: Dissolve 100g of seedlac in 200mL of 10% sodium hydroxide (B78521) solution. Bring the solution to a boil and then maintain it at 35°C for eight days to ensure complete hydrolysis.
-
Salting Out: Add single distilled water to the hydrolyzed mixture to a final volume of 400mL. Saturate the solution with sodium chloride (NaCl). Heat the mixture to dissolve any remaining salt, then cool to 8-10°C to allow the sodium aleuritate to precipitate.
-
Filtration and Washing: Filter the precipitated sodium aleuritate and wash it thoroughly with a cold brine solution.
-
Dissolution and Filtration: Dissolve the washed sodium aleuritate in hot single distilled water and filter the solution to remove any insoluble impurities.
-
Acidification: Precipitate the this compound by adding 10% sulfuric acid to the filtrate.
-
Final Filtration and Washing: Vacuum filter the precipitated this compound and wash it with cold water.
Protocol 2: Recrystallization of Crude this compound
This protocol utilizes a mixed solvent system for efficient purification.
-
Dissolution: Dissolve 5g of crude this compound in 80mL of distilled water by heating the mixture to its boiling point.
-
Solvent Addition: While the solution is hot, slowly add 20mL of isopropanol or methanol with gentle stirring.
-
Controlled Cooling: Cover the beaker with aluminum foil, leaving a small pinhole for pressure release, and allow it to cool undisturbed for at least 14 hours at room temperature.
-
Refrigeration: Transfer the mixture to a refrigerator and keep it at 2-3°C for 4 hours to maximize crystallization.
-
Filtration and Washing: Separate the recrystallized this compound by suction filtration and wash the crystals with 200mL of chilled cold water.
-
Drying: Dry the purified this compound crystals in a hot air oven at 45°C for 24 hours.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Troubleshooting logic for this compound recrystallization.
References
Degradation pathways of Aleuritic acid under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of aleuritic acid under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound (9,10,16-trihydroxyhexadecanoic acid) is a polyhydroxy fatty acid primarily obtained from the hydrolysis of shellac. Its unique structure, featuring three hydroxyl groups and a carboxylic acid function, makes it a valuable precursor in the synthesis of pharmaceuticals, fragrances, and biodegradable polymers.[1][2][3][4] Understanding its stability and degradation pathways is crucial for ensuring the quality, efficacy, and safety of these products, as well as for optimizing storage conditions and synthetic processes.
Q2: What are the primary conditions that can lead to the degradation of this compound?
This compound can degrade under several conditions, including:
-
Thermal Stress: Exposure to high temperatures can induce degradation.
-
Oxidative Stress: Contact with oxidizing agents can lead to the breakdown of the molecule.
-
Microbial Action: Certain microorganisms can metabolize this compound.
-
Extreme pH: Both acidic and basic conditions can promote hydrolysis and other degradation reactions, particularly if ester derivatives of this compound are used.
Q3: What are the likely degradation pathways for this compound under thermal stress?
While specific studies on the thermal degradation of this compound monomer are limited, based on related polyhydroxyalkanoates (PHAs), the primary degradation mechanism at elevated temperatures is likely a random chain scission via a non-radical β-elimination reaction. This would involve the cleavage of C-C bonds near the hydroxyl groups, potentially leading to the formation of shorter-chain fatty acids, aldehydes, and ketones. Dehydration (loss of water) from the hydroxyl groups is also a probable initial step.
Q4: How does oxidation affect this compound?
The three hydroxyl groups of this compound are susceptible to oxidation. Strong oxidizing agents can lead to the formation of ketones and aldehydes at the C-9, C-10, and C-16 positions. Further oxidation could result in the cleavage of the carbon chain, yielding smaller dicarboxylic acids and other oxygenated fragments. The general mechanism of fatty acid oxidation involves the formation of hydroperoxides and peroxy radicals, which are unstable and can decompose into a variety of secondary products.[5]
Q5: Is this compound biodegradable?
Yes, as a long-chain fatty acid, this compound is expected to be biodegradable. The most probable microbial degradation pathway is β-oxidation. In this metabolic process, the fatty acid chain is shortened by two carbon atoms at a time from the carboxyl end, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. The presence of hydroxyl groups may necessitate specific enzymatic machinery for the initial steps of degradation by microorganisms.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC analysis after thermal stress. | Thermal degradation of this compound. | Lower the temperature of the experiment. Analyze the new peaks by LC-MS to identify potential degradation products such as shorter-chain fatty acids or their oxidation products. |
| Loss of this compound content in the presence of air or certain reagents. | Oxidative degradation. | Store this compound under an inert atmosphere (e.g., nitrogen or argon). Avoid contact with strong oxidizing agents unless intended for a specific reaction. Use antioxidants if compatible with the experimental setup. |
| Discoloration or change in the physical appearance of the sample. | Formation of degradation products, possibly from oxidation or thermal stress. | Characterize the impurities using spectroscopic methods (e.g., NMR, IR, MS) to understand the degradation pathway. Adjust storage and experimental conditions to minimize degradation. |
| Inconsistent results in biological assays. | Degradation of this compound in the assay medium. | Check the stability of this compound under the specific pH, temperature, and atmospheric conditions of the assay. Prepare fresh solutions for each experiment. |
| Precipitation or insolubility issues during experiments. | Formation of insoluble degradation products or salts. | Analyze the precipitate to identify its composition. Adjust the solvent system or pH to maintain the solubility of this compound and its potential degradation products. |
Experimental Protocols
Forced Degradation Studies of this compound
These protocols are designed to intentionally degrade this compound to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.
1. Thermal Degradation
-
Objective: To assess the stability of this compound at elevated temperatures.
-
Methodology:
-
Accurately weigh a known amount of solid this compound into several vials.
-
Place the vials in ovens set at different temperatures (e.g., 40°C, 60°C, 80°C, and a higher temperature close to its melting point).
-
At specified time points (e.g., 1, 3, 7, and 14 days), remove a vial from each temperature.
-
Dissolve the contents in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water).
-
Analyze the solution by a stability-indicating HPLC method to quantify the remaining this compound and detect any degradation products.
-
2. Oxidative Degradation
-
Objective: To evaluate the susceptibility of this compound to oxidation.
-
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).
-
To separate aliquots of the stock solution, add a solution of an oxidizing agent (e.g., 3% hydrogen peroxide).
-
Keep the solutions at room temperature, protected from light.
-
At various time intervals (e.g., 2, 6, 24, and 48 hours), take a sample, quench the reaction if necessary (e.g., by adding sodium bisulfite for peroxide), and analyze by HPLC.
-
3. Hydrolytic Degradation (Acidic and Basic Conditions)
-
Objective: To determine the stability of this compound in acidic and basic environments.
-
Methodology:
-
Prepare a stock solution of this compound.
-
For acid hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
For base hydrolysis, mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Incubate the solutions at a controlled temperature (e.g., 60°C).
-
At selected time points (e.g., 2, 6, 24, and 48 hours), withdraw samples, neutralize them, and analyze by HPLC.
-
Quantitative Data Summary (Illustrative)
The following table provides an example of how to structure the quantitative data obtained from forced degradation studies. Actual degradation rates will depend on the specific experimental conditions.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| Thermal (80°C) | 24 | 95.2 | 2.1 | 1.5 |
| 72 | 88.5 | 5.8 | 3.2 | |
| Oxidative (3% H₂O₂) | 6 | 92.1 | 4.5 | 2.3 |
| 24 | 81.3 | 10.2 | 5.1 | |
| Acidic (0.1 M HCl, 60°C) | 24 | 98.5 | 0.8 | 0.5 |
| 72 | 95.2 | 2.5 | 1.8 | |
| Basic (0.1 M NaOH, 60°C) | 24 | 97.9 | 1.2 | 0.7 |
| 72 | 93.8 | 3.6 | 2.1 |
Visualizations
Degradation Pathways
Caption: Putative degradation pathways of this compound.
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for forced degradation studies.
References
- 1. Degradation Mechanisms of Polysorbate 20 Differentiated by 18O-labeling and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Oxidative Stability of Long-Chain Fatty Acids with Different Unsaturation Degrees into Layered Double Hydroxides [mdpi.com]
- 4. Role of β-oxidation and de novo fatty acid synthesis in the production of rhamnolipids and polyhydroxyalkanoates by Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reactome | Beta-oxidation of very long chain fatty acids [reactome.org]
Troubleshooting peak tailing in HPLC analysis of Aleuritic acid
This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Aleuritic acid, with a specific focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the HPLC analysis of this compound?
A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the latter half of the peak is broader than the front half. An ideal peak has a symmetrical, Gaussian shape. Peak tailing is problematic because it can lead to inaccurate peak integration and quantification, and it can obscure the resolution of this compound from other closely eluting compounds in the sample matrix.
Q2: What are the most common causes of peak tailing for an acidic compound like this compound?
A2: The primary causes of peak tailing for acidic compounds like this compound in reversed-phase HPLC include:
-
Secondary Interactions: Unwanted interactions between the ionized this compound molecules and active sites on the stationary phase, such as residual silanol (B1196071) groups on silica-based columns.[1]
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of this compound (predicted pKa ≈ 4.78), a mixture of ionized and non-ionized forms of the acid will exist, leading to peak broadening and tailing.[2][3]
-
Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[3]
-
Column Contamination or Degradation: Accumulation of contaminants on the column frit or stationary phase, or the degradation of the stationary phase itself, can create active sites that cause tailing.
-
Extra-Column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[1]
Q3: How can I prevent peak tailing in my this compound analysis?
A3: To prevent peak tailing, you should:
-
Control the Mobile Phase pH: Maintain the mobile phase pH at least 2 units below the pKa of this compound (i.e., pH < 2.78) to ensure it is in a single, non-ionized form. The use of an acidic modifier like trifluoroacetic acid (TFA) is common for this purpose.
-
Use a High-Quality, End-Capped Column: Modern, high-purity silica (B1680970) columns with end-capping minimize the number of free silanol groups available for secondary interactions.
-
Optimize Sample Concentration and Injection Volume: Avoid overloading the column by injecting an appropriate amount of your sample.
-
Properly Maintain Your HPLC System and Column: Regularly flush your column and ensure all connections are secure to minimize extra-column volume.
Troubleshooting Guides
Guide 1: Addressing Peak Tailing Through Mobile Phase pH Adjustment
This guide provides a step-by-step protocol to determine if an inappropriate mobile phase pH is the cause of peak tailing for this compound.
Experimental Protocol:
-
Baseline Experiment:
-
Prepare your this compound standard in the mobile phase.
-
Equilibrate your C18 column with your current mobile phase (e.g., Methanol:Water 60:40) for at least 15-20 column volumes.
-
Inject the standard and record the chromatogram, noting the peak shape and tailing factor.
-
-
Mobile Phase pH Adjustment:
-
Prepare a new mobile phase with the same organic-to-aqueous ratio but with the addition of an acid modifier to lower the pH. A common choice is 0.1% trifluoroacetic acid (TFA). This should bring the mobile phase pH to approximately 2-3.
-
Thoroughly flush the HPLC system and column with the new, acidified mobile phase.
-
-
Re-analysis:
-
Inject the same this compound standard.
-
Compare the peak shape and tailing factor to the baseline experiment. A significant improvement in peak symmetry indicates that the previous mobile phase pH was a major contributor to the tailing.
-
Data Presentation:
Table 1: Representative Effect of Mobile Phase pH on the Tailing Factor of an Acidic Compound
| Mobile Phase pH (Aqueous Portion) | Tailing Factor (Tf) | Peak Shape |
| 4.8 (close to pKa) | 2.1 | Severe Tailing |
| 3.5 | 1.5 | Moderate Tailing |
| 2.5 (with 0.1% TFA) | 1.1 | Symmetrical |
Note: This data is representative for acidic compounds and illustrates the expected trend. The tailing factor is calculated at 5% of the peak height.
Guide 2: Investigating Column Effects on Peak Tailing
If adjusting the mobile phase pH does not resolve the peak tailing, the issue may lie with the column itself. This guide outlines steps to diagnose and address column-related problems.
Experimental Protocol:
-
Column Flushing and Regeneration:
-
Disconnect the column from the detector.
-
Flush the column with a series of solvents to remove contaminants. A typical sequence for a C18 column is:
-
20 column volumes of your mobile phase without any buffer salts (e.g., Methanol:Water).
-
20 column volumes of 100% Acetonitrile.
-
20 column volumes of 100% Isopropanol.
-
20 column volumes of 100% Acetonitrile.
-
Re-equilibrate with your mobile phase.
-
-
Re-inject your this compound standard and evaluate the peak shape.
-
-
Testing a Different Column Chemistry:
-
If flushing does not improve the peak shape, the stationary phase chemistry may not be optimal.
-
Consider testing a column with a different stationary phase, such as a Phenyl column. Phenyl columns can offer different selectivity for compounds with aromatic rings and may reduce certain secondary interactions.
-
Equilibrate the new column with your optimized mobile phase and inject the this compound standard.
-
Data Presentation:
Table 2: Representative Comparison of Column Chemistries on the Peak Shape of an Acidic Compound
| Column Type | Stationary Phase | Tailing Factor (Tf) | Observations |
| Standard C18 | Octadecylsilane | 1.8 | Significant tailing due to potential silanol interactions. |
| End-Capped C18 | High-purity, end-capped octadecylsilane | 1.2 | Improved symmetry due to reduced silanol activity. |
| Phenyl | Phenyl-Hexyl | 1.1 | Good symmetry, may offer different selectivity. |
Note: This data is representative and illustrates the potential impact of column chemistry on peak shape for acidic analytes.
Visualizations
Caption: Troubleshooting workflow for peak tailing in this compound HPLC analysis.
Caption: Chemical interactions leading to peak tailing of this compound.
References
Technical Support Center: Overcoming Solubility Issues of Aleuritic Acid
This guide provides researchers, scientists, and drug development professionals with practical solutions for addressing the solubility challenges of aleuritic acid in various reaction media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what makes its solubility challenging?
This compound, chemically known as 9,10,16-trihydroxypalmitic acid, is a long-chain fatty acid derived from shellac.[1][2] Its structure contains both polar and non-polar moieties: three hydrophilic hydroxyl (-OH) groups and one carboxylic acid (-COOH) group, attached to a long, hydrophobic 16-carbon backbone. This amphipathic nature means it does not dissolve well in either purely non-polar or purely polar solvents, leading to significant solubility challenges in many reaction media.
Q2: In which common laboratory solvents is this compound soluble?
This compound shows good solubility in polar organic solvents. It is soluble in alcohols like methanol (B129727), ethanol (B145695), and isopropanol, as well as acetone (B3395972) and acetic acid.[1][3][4] It is also soluble in DMSO, with a reported solubility of 60 mg/mL. It can be dissolved in hot water, but is insoluble in cold water.
Q3: In which solvents is this compound poorly soluble?
This compound is generally insoluble or poorly soluble in non-polar solvents such as petroleum ether and carbon disulfide. Its solubility in solvents like ethyl acetate, benzene, and chloroform (B151607) is limited in the cold, but can be improved by warming.
Q4: Can I use heat to improve the solubility of this compound?
Yes, increasing the temperature is a viable method to enhance the solubility of this compound, particularly in solvents like water, ethyl acetate, benzene, and chloroform. However, researchers must consider the thermal stability of this compound and other reactants in the mixture to avoid degradation.
Troubleshooting Guide
Problem: My this compound is not dissolving in my primary reaction solvent.
-
Solution 1: Introduce a Co-solvent. A small amount of a miscible co-solvent in which this compound is highly soluble can significantly improve overall solubility. For example, if your primary solvent is toluene, adding a percentage of ethanol or DMSO can create a solvent system that better accommodates this compound.
-
Solution 2: Adjust the pH. If the reaction conditions permit, adding a base can deprotonate the carboxylic acid group, forming a much more soluble carboxylate salt. This is particularly effective in polar or aqueous-based media.
-
Solution 3: Increase the Temperature. As mentioned in the FAQ, carefully heating the reaction mixture can increase solubility. Ensure the temperature is compatible with all reaction components.
Problem: My this compound precipitates out of the solution when another reagent is added.
-
Cause: The addition of the new reagent may have altered the polarity of the reaction medium, causing the this compound to crash out. This is a common issue when adding a non-polar reagent to a polar solution of this compound.
-
Solution 1: Modify the Addition Process. Try dissolving the this compound in a co-solvent mixture first (see Protocol 1) that is compatible with all reagents. Alternatively, add the second reagent slowly while vigorously stirring to maintain a homogenous solution.
-
Solution 2: Employ a Phase-Transfer Catalyst. If the reaction involves immiscible aqueous and organic phases, a phase-transfer catalyst can help shuttle the deprotonated this compound (in the aqueous phase) into the organic phase to react.
Problem: I need to perform a reaction in a strictly non-polar, aprotic solvent where this compound is insoluble.
-
Solution: Chemical Derivatization. The most effective strategy in this scenario is to temporarily or permanently modify the this compound molecule to make it more soluble. Converting the polar carboxylic acid group into a less polar ester (e.g., a methyl or ethyl ester) can dramatically increase its solubility in non-polar organic solvents. See Protocol 3 for a general method.
Quantitative Data Summary
The following table summarizes the known solubility characteristics of this compound in various solvents.
| Solvent | Solubility | Temperature | Reference(s) |
| High Solubility | |||
| Dimethyl Sulfoxide (DMSO) | 60 mg/mL | Ambient | |
| Methanol | Soluble | Ambient | |
| Ethanol | Soluble | Ambient | |
| Isopropyl Alcohol | Soluble | Ambient | |
| Acetone | Soluble | Ambient | |
| Acetic Acid | Soluble | Ambient | |
| Moderate/Conditional Solubility | |||
| Water | Soluble | Hot | |
| Ethyl Acetate | Soluble | On Warming | |
| Benzene | Soluble | On Warming | |
| Chloroform | Soluble | On Warming | |
| Low/Insoluble | |||
| Water | Insoluble | Cold | |
| Diethyl Ether | Insoluble | Ambient | |
| Petroleum Ether | Insoluble | Ambient | |
| Carbon Disulfide | Insoluble | Ambient |
Detailed Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol describes how to determine an effective co-solvent system for a reaction.
-
Objective: To find a solvent mixture that dissolves this compound and is compatible with the reaction.
-
Materials: this compound, primary reaction solvent (e.g., Toluene), potential co-solvents (e.g., Ethanol, DMSO, THF), vials, magnetic stirrer.
-
Procedure:
-
In separate vials, add a pre-weighed amount of this compound (e.g., 10 mg).
-
To each vial, add the primary reaction solvent (e.g., 1 mL). Observe the poor solubility.
-
Titrate a co-solvent into the first vial dropwise (e.g., 50 µL increments of Ethanol) while stirring until the this compound completely dissolves.
-
Record the volume of the co-solvent required.
-
Repeat steps 3-4 with other potential co-solvents in the remaining vials.
-
Calculate the minimum percentage (v/v) of each co-solvent needed to achieve dissolution.
-
Select the co-solvent system that uses the lowest volume of co-solvent and is most compatible with the planned reaction chemistry.
-
Protocol 2: Solubility Enhancement via pH Adjustment
This protocol details how to increase this compound solubility in a polar medium by forming its salt.
-
Objective: To dissolve this compound by deprotonating it with a suitable base.
-
Materials: this compound, polar solvent (e.g., water, ethanol), a suitable base (e.g., 1M NaOH, triethylamine (B128534) (TEA)), pH indicator or meter.
-
Procedure:
-
Suspend a pre-weighed amount of this compound in the chosen polar solvent (e.g., 1 g in 20 mL of ethanol/water mixture).
-
While stirring, slowly add the base dropwise.
-
Monitor the dissolution of the solid. If using an aqueous system, monitor the pH.
-
Continue adding the base until all the this compound has dissolved, indicating the formation of the soluble aleuritate salt.
-
Caution: Ensure the resulting basic conditions are compatible with your subsequent reaction steps. If needed, the acid can often be regenerated upon completion of the reaction by acidification with an acid like HCl.
-
Protocol 3: Derivatization of Carboxylic Acid to a Methyl Ester
This protocol provides a general method to increase solubility in non-polar solvents by converting the carboxylic acid to an ester.
-
Objective: To chemically modify this compound to improve its compatibility with non-polar solvents.
-
Materials: this compound, methanol (serves as solvent and reagent), a strong acid catalyst (e.g., concentrated H₂SO₄ or HCl gas), round-bottom flask, condenser.
-
Procedure (Fischer Esterification):
-
Dissolve this compound in an excess of dry methanol in a round-bottom flask (e.g., 1 g in 25 mL methanol).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mL).
-
Equip the flask with a condenser and heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the catalyst with a weak base (e.g., saturated sodium bicarbonate solution).
-
Extract the methyl aleuritate product using a non-polar organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the ester product, which will exhibit significantly enhanced solubility in non-polar media.
-
Conceptual Diagrams
Caption: Troubleshooting workflow for this compound solubility.
Caption: Mechanism of solubility enhancement via pH modification.
References
Minimizing by-product formation during Aleuritic acid derivatization
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with aleuritic acid derivatization. Our focus is on minimizing by-product formation to ensure accurate and reproducible analytical results.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization methods for this compound for GC analysis?
A1: The most common methods for preparing this compound for Gas Chromatography (GC) analysis are silylation and esterification. Silylation targets the hydroxyl and carboxyl groups, while esterification primarily converts the carboxylic acid to an ester. Due to the multiple hydroxyl groups in this compound, a combination of these methods or a strong silylating agent that reacts with all active hydrogens is often necessary.
Q2: Why am I seeing multiple peaks for my derivatized this compound in the chromatogram?
A2: Multiple peaks can arise from incomplete derivatization, where some of the hydroxyl or carboxyl groups remain unreacted, leading to a mixture of partially and fully derivatized molecules.[1] Another possibility is the formation of different isomers or degradation of the analyte at high temperatures in the GC inlet.
Q3: Can the vicinal diol (at C9 and C10) in this compound cause specific by-products?
A3: Yes, the 9,10-diol moiety is a key site for potential by-product formation. Under certain conditions, it can undergo side reactions. For instance, with silylating agents, there's a possibility of forming cyclic silyl (B83357) ethers. Inadequate derivatization of both hydroxyls can also lead to peak tailing due to interactions with the GC column.
Q4: How does moisture affect the derivatization of this compound?
A4: Moisture is a critical factor, especially in silylation reactions. Silylating reagents are highly sensitive to water, and any moisture in the sample or solvent will preferentially react with the reagent, reducing its availability to derivatize the this compound.[1] This leads to incomplete derivatization and low product yield. It is crucial to use anhydrous solvents and properly dried samples.
Q5: What is the recommended starting point for optimizing my derivatization protocol?
A5: A good starting point is to use a molar excess of the derivatizing reagent and a well-established reaction temperature and time for similar polyhydroxy fatty acids. For silylation with BSTFA or MSTFA, a common starting point is heating at 60-80°C for 30-60 minutes.[1][2] For esterification with BF3-methanol, heating at 60°C for 5-10 minutes is a typical recommendation. However, optimization is crucial for complete derivatization of all functional groups in this compound.
Troubleshooting Guides
Issue 1: Low Yield of the Fully Derivatized Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | Increase reaction time and/or temperature. This compound's multiple functional groups may require more stringent conditions for complete derivatization. |
| Insufficient Reagent | Increase the molar excess of the derivatization reagent. The stoichiometry should account for all four active hydrogens (one on the carboxyl group and three on the hydroxyl groups). |
| Presence of Moisture | Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. Consider co-evaporation of the sample with an anhydrous solvent to remove residual water. |
| Reagent Degradation | Use fresh derivatization reagents. Silylating agents are particularly susceptible to degradation upon exposure to air and moisture. |
Issue 2: Peak Tailing in the Chromatogram
| Possible Cause | Troubleshooting Step |
| Active Sites in the GC System | Use a deactivated inlet liner and perform regular maintenance. Exposed silanol (B1196071) groups in the liner, column, or injection port can interact with underivatized hydroxyl groups. |
| Incomplete Derivatization | Re-optimize the derivatization protocol to ensure all hydroxyl groups are capped. Even one free hydroxyl group can cause significant peak tailing. |
| Column Overload | Inject a smaller sample volume or a more dilute sample. |
| Improper Column Installation | Ensure the GC column is installed correctly in the inlet and detector, with clean, square cuts at both ends. |
Issue 3: Presence of Unexpected By-product Peaks
| Possible Cause | Troubleshooting Step |
| Side Reactions with Vicinal Diols | Consider using a two-step derivatization: esterification of the carboxylic acid first, followed by silylation of the hydroxyl groups. This can sometimes prevent complex side reactions. |
| Formation of Cyclic Derivatives | The formation of cyclic ethers or silyl ethers from the diol moieties is possible. Adjusting the derivatization reagent or reaction conditions may minimize this. |
| Thermal Degradation | Lower the injector port temperature to prevent on-column degradation of the derivatized analyte. |
| Reagent-Related Artifacts | Always run a reagent blank (all components except the sample) to identify peaks originating from the derivatizing agent or solvent impurities. |
Experimental Protocols
Protocol 1: Silylation of this compound for GC-MS Analysis
-
Sample Preparation: Accurately weigh 1-2 mg of this compound into a reaction vial. Ensure the sample is dry, for example, by lyophilization or drying under a stream of nitrogen.
-
Reagent Addition: Add 100 µL of a suitable anhydrous solvent (e.g., pyridine (B92270) or acetonitrile) to dissolve the sample. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial tightly and heat at 70°C for 60 minutes in a heating block or oven.
-
Analysis: After cooling to room temperature, inject an aliquot of the reaction mixture directly into the GC-MS.
Protocol 2: Two-Step Esterification and Silylation of this compound
-
Esterification:
-
To 1-2 mg of dry this compound in a reaction vial, add 200 µL of 10% Boron trifluoride-methanol solution (BF3-methanol).
-
Cap the vial and heat at 60°C for 10 minutes.
-
Cool the vial and evaporate the BF3-methanol under a gentle stream of nitrogen.
-
-
Silylation:
-
To the dried methyl aleuritate, add 100 µL of anhydrous pyridine and 100 µL of BSTFA.
-
Cap the vial and heat at 70°C for 30 minutes.
-
-
Analysis: Cool the sample and inject an aliquot into the GC-MS.
Quantitative Data Summary
While specific quantitative data on by-product formation for this compound is sparse in the literature, the following table summarizes the expected impact of key reaction parameters on the derivatization efficiency.
| Parameter | Condition | Expected Outcome on Main Product Yield | Potential By-products/Issues |
| Temperature | Too Low | Incomplete derivatization | Partially derivatized products |
| Optimal (e.g., 60-80°C) | High yield of fully derivatized product | Minimized by-products | |
| Too High | Analyte/derivative degradation | Degradation products | |
| Reaction Time | Too Short | Incomplete derivatization | Partially derivatized products |
| Optimal (e.g., 30-60 min) | High yield of fully derivatized product | Minimized by-products | |
| Too Long | Potential for side reactions | Increased by-product formation | |
| Reagent Ratio | Insufficient | Incomplete derivatization | Partially derivatized products |
| (Reagent:this compound) | Optimal (molar excess) | High yield of fully derivatized product | Minimized by-products |
| Large Excess | Can cause large solvent front in GC | Reagent-related artifacts | |
| Moisture | Present | Low yield | Incomplete derivatization, reagent hydrolysis |
| Absent (Anhydrous) | High yield | Minimized by-products |
Visualizations
References
Technical Support Center: Scaling Up Aleuritic Acid Purification
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the purification of aleuritic acid from laboratory to pilot scale.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield and purity for this compound at a lab scale?
A1: Traditional extraction and purification methods for this compound typically yield between 10% and 20% with a purity ranging from 70% to 94%.[1][2] However, recent modified techniques, such as those incorporating alkaline hydrolysis with a salting-out mechanism and optimized recrystallization, have demonstrated significantly improved results, achieving yields of 17-18 grams per 100 grams of seedlac with over 99% purity.[1][2] Some studies have reported yields as high as 24-25% with purities reaching 98-99%.[3]
Q2: What are the main challenges when scaling up this compound purification?
A2: The primary challenges in scaling up this compound purification include:
-
Maintaining Yield and Purity: Processes that work well at a lab scale may see a decrease in efficiency and an increase in impurities at a pilot scale.
-
Process Duration: Traditional methods are often time-consuming, with hydrolysis steps taking up to 15 days. Scaling up can exacerbate these long processing times.
-
Reagent and Solvent Consumption: The volume of solvents and reagents required increases significantly, impacting cost and environmental considerations.
-
Heat and Mass Transfer: Ensuring uniform heating and mixing in larger reactors is critical for consistent hydrolysis and crystallization.
-
Filtration and Drying: Handling larger volumes of solids and liquids can be challenging, requiring specialized equipment for efficient separation and drying.
Q3: Which purification technique is most suitable for pilot-scale production?
A3: A combination of alkaline hydrolysis of seedlac followed by a multi-step purification process including recrystallization is the most common approach. For pilot-scale operations, optimizing the recrystallization step is crucial to minimize yield loss, which can be as high as 40-50% with traditional techniques. The use of mixed solvent systems (e.g., methanol/isopropanol and water) has been shown to improve recovery rates to 85-95%. For chromatographic purification, which can be used for final polishing, a linear scale-up approach is generally recommended, where the column diameter is increased while maintaining the bed height and linear flow rate.
Q4: How can I reduce the environmental impact of the purification process?
A4: To reduce the environmental impact, consider the following:
-
Solvent Selection and Recycling: Opt for greener solvents where possible and implement solvent recovery and recycling systems.
-
Process Intensification: Techniques like microwave-assisted extraction can significantly reduce reaction times and energy consumption.
-
Waste Treatment: Neutralize acidic and basic waste streams before disposal and consider methods to recover byproducts. Some improved processes aim to reduce the use of harsh chemicals like bleaching agents.
Troubleshooting Guide
Issue 1: Low Yield of Crude this compound
| Potential Cause | Troubleshooting Step |
| Incomplete Saponification | Ensure the concentration of the alkaline solution (e.g., NaOH) and the reaction time are optimized. For instance, using a 20% NaOH solution can be effective. The reaction may take several days at room temperature or can be accelerated with heating. |
| Losses during Filtration | Use appropriate filter paper and ensure a good seal during vacuum filtration to prevent loss of the sodium aleuritate precipitate. |
| Inefficient Salting-Out | The addition of a saturated salt solution, like NaCl, is crucial for precipitating the sodium salt of this compound. Ensure the salt solution is fully saturated and allow adequate time for precipitation. |
Issue 2: Low Purity of Final Product (Post-Recrystallization)
| Potential Cause | Troubleshooting Step |
| Presence of Impurities | The crude product often contains waxes, dyes, and other resinous materials. An activated charcoal treatment can be used to decolorize the solution before recrystallization. |
| Ineffective Recrystallization | The choice of solvent is critical. While water is commonly used, a mixture of solvents like methanol/isopropanol and water (e.g., a 20:80 ratio) can improve crystal purity and yield. Ensure the crude product is fully dissolved in the minimum amount of hot solvent. |
| Rapid Crystallization | Cooling the solution too quickly can trap impurities within the crystals. Allow the solution to cool slowly to room temperature before placing it in a refrigerator or ice bath. If crystals form too rapidly, reheat the solution, add a small amount of additional solvent, and cool it more slowly. |
Issue 3: Difficulty with Crystal Formation
| Potential Cause | Troubleshooting Step |
| Solution is Too Dilute | If too much solvent was used, the solution may not be supersaturated enough for crystallization to occur. Evaporate some of the solvent to increase the concentration and then try cooling again. |
| Lack of Nucleation Sites | Scratch the inside of the flask with a glass rod to create nucleation sites. Alternatively, add a "seed crystal" of pure this compound to induce crystallization. |
| Oily Precipitate Forms Instead of Crystals | This can happen if the melting point of the solid is lower than the boiling point of the solvent or if significant impurities are present. Try using a different recrystallization solvent or further purifying the crude product before recrystallization. |
Data Presentation
Table 1: Comparison of this compound Purification Methods (Lab Scale)
| Method | Starting Material | Yield (%) | Purity (%) | Key Features |
| Traditional Alkaline Hydrolysis & Water Recrystallization | Seedlac | 10 - 20 | 70 - 94 | Time-consuming; high yield loss in purification. |
| Alkaline Hydrolysis with Salting-Out & Modified Recrystallization | Fresh Resins | 17 - 18 | > 99 | Reduced yield loss (5-15%) during recrystallization. |
| Optimized Alkaline Hydrolysis (96h, 80°C) | Shellac | 24.6 - 25.2 | 98.8 - 99.4 | High purity achieved without organic reagents. |
| Microwave-Assisted Extraction and Purification | Seedlac | 85 - 86 | > 98 | Drastically reduced extraction time (1.5-2 days). |
| Reactive Adsorption on Functionalized Polymers | Seedlac | 92 | 94 | Utilizes column chromatography for purification. |
Table 2: Key Parameters for Scaling Up Purification Processes
| Parameter | Lab Scale Consideration | Pilot Scale Consideration |
| Batch Size | Milligrams to grams | Kilograms |
| Reactor Volume | Milliliters to liters | Liters to hundreds of liters |
| Heating/Cooling | Hot plates, heating mantles | Jacketed reactors with controlled heating/cooling ramps |
| Mixing | Magnetic stir bars | Overhead mechanical stirrers (impeller design is critical) |
| Filtration | Buchner funnel | Nutsche filter, centrifuge |
| Drying | Oven, vacuum desiccator | Vacuum dryer, tray dryer |
| Chromatography Column Diameter | < 5 cm | > 10 cm (up to 30 cm or more) |
| Process Control | Manual operation | Automated control systems (pH, temperature, flow rates) |
Experimental Protocols
Lab-Scale Protocol: Modified Alkaline Hydrolysis and Recrystallization
This protocol is based on improved methods described in the literature.
-
Saponification:
-
For every 100g of seedlac, add 10g of NaOH dissolved in 1000 mL of water.
-
Heat the mixture at 95-100°C with constant stirring for 12-16 hours until the lac is completely saponified.
-
-
Salting-Out:
-
Cool the saponified solution to room temperature.
-
Add a saturated solution of sodium chloride (NaCl) to precipitate the sodium aleuritate.
-
Allow the mixture to stand for at least 14 hours at room temperature.
-
-
Isolation of Crude Acid:
-
Filter the precipitate (sodium aleuritate) under reduced pressure.
-
Wash the precipitate with a small amount of cold water.
-
Dissolve the sodium aleuritate in hot water.
-
While hot, acidify the solution with a dilute mineral acid (e.g., 15-20% H₂SO₄) to a pH of 2-3 to precipitate the crude this compound.
-
Filter the crude this compound and wash with water until the filtrate is neutral.
-
-
Recrystallization:
-
Dissolve the crude this compound in a minimum amount of a hot 20:80 mixture of methanol/isopropanol and water.
-
If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Filter the hot solution to remove the charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place in a refrigerator (4°C) to complete crystallization.
-
Filter the white crystals of pure this compound and dry in a vacuum oven at 45-50°C.
-
Pilot-Scale Up Considerations:
-
Reactor: Use a glass-lined or stainless steel jacketed reactor to ensure uniform heating and prevent corrosion. The reactor should be equipped with a robust overhead stirrer and a reflux condenser.
-
Material Handling: Implement pumps for transferring liquids and design safe methods for charging solids into the reactor.
-
Filtration: A Nutsche filter or a centrifuge is more appropriate for handling the larger volumes of precipitate at the pilot scale.
-
Drying: A vacuum tray dryer will be more efficient for drying the larger quantities of purified product.
-
Process Control: Implement probes to monitor and control critical parameters like temperature, pH, and stirring speed to ensure consistency between batches.
Mandatory Visualizations
Caption: Workflow for this compound Purification.
Caption: Troubleshooting Low Purity Issues.
References
Technical Support Center: Aleuritic Acid Stability in Cosmetic Formulations
Welcome to the technical support center for aleuritic acid stability testing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the stability and efficacy of this compound in cosmetic formulations. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to assist in your experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the formulation and stability testing of products containing this compound.
Issue 1: Phase Separation or Change in Emulsion Consistency
| Potential Cause | Troubleshooting Steps |
| Incorrect Emulsifier System: The emulsifier type or concentration may not be suitable for the formulation's pH or the presence of a polyhydroxy acid like this compound. | 1. Review Emulsifier Selection: Ensure the Hydrophile-Lipophile Balance (HLB) of your emulsifier system is appropriate for your oil and water phase. 2. Test Different Emulsifiers: Experiment with non-ionic emulsifiers, which are often more tolerant of acidic pH. 3. Adjust Emulsifier Concentration: Incrementally increase the emulsifier concentration to see if stability improves. |
| pH Shift: The initial pH of the formulation may have shifted over time, affecting the stability of the emulsion. | 1. Monitor pH: Regularly measure the pH of your formulation during stability testing. 2. Buffering System: Incorporate a suitable buffering system (e.g., citrate (B86180) buffer) to maintain the target pH. |
| High Temperature Instability: Elevated temperatures during storage or transport can accelerate emulsion breakdown. | 1. Evaluate Thermal Stability: Conduct accelerated stability testing at elevated temperatures (e.g., 40°C, 50°C). 2. Incorporate Stabilizers: Consider adding emulsion stabilizers like polymers (e.g., xanthan gum, carbomer) to improve viscosity and thermal resistance. |
Issue 2: Color Change or Development of Off-Odors
| Potential Cause | Troubleshooting Steps |
| Oxidation: this compound, like other cosmetic ingredients, can be susceptible to oxidation, leading to discoloration (often yellowing or browning) and changes in odor. | 1. Incorporate Antioxidants: Add antioxidants such as Vitamin E (tocopherol), BHT (butylated hydroxytoluene), or chelating agents (e.g., EDTA) to your formulation. 2. Use Opaque Packaging: Protect the formulation from light by using opaque or UV-protective packaging. |
| Interaction with Other Ingredients: Certain ingredients may react with this compound over time, causing color or odor changes. | 1. Compatibility Testing: Conduct compatibility studies with individual ingredients to identify any potential interactions. 2. Review Ingredient List: Scrutinize the formulation for ingredients known to cause color instability in the presence of acids. |
| Microbial Contamination: Microbial growth can lead to changes in color, odor, and overall product integrity. | 1. Ensure Adequate Preservation: Verify that your preservative system is effective throughout the product's shelf life. 2. Conduct Microbial Challenge Testing: Perform challenge tests to ensure the formulation can withstand microbial contamination. |
Issue 3: Crystallization or Precipitation of this compound
| Potential Cause | Troubleshooting Steps |
| Solubility Issues: The concentration of this compound may exceed its solubility in the formulation, especially at lower temperatures. | 1. Determine Solubility Limits: Establish the saturation point of this compound in your formulation base at various temperatures. 2. Adjust Concentration: Lower the concentration of this compound if it is near its solubility limit. 3. Use Co-solvents: Incorporate co-solvents like propanediol (B1597323) or glycerin to improve the solubility of this compound. |
| pH-Dependent Solubility: The solubility of this compound can be influenced by the pH of the formulation. | 1. Evaluate pH Impact: Assess the solubility of this compound at different pH values relevant to your formulation. 2. Optimize Formulation pH: Adjust and buffer the pH to a range where this compound remains fully solubilized. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for formulations containing this compound?
A1: While specific data for this compound is limited, for cosmetic formulations containing alpha-hydroxy acids (AHAs), a pH between 3.5 and 4.5 is often targeted to balance efficacy and minimize irritation. It is crucial to conduct your own stability and safety studies to determine the optimal pH for your specific formulation.
Q2: How does temperature affect the stability of this compound in a cosmetic product?
A2: Elevated temperatures can accelerate the degradation of active ingredients and affect the physical stability of the formulation. It is recommended to conduct accelerated stability studies at temperatures such as 40°C and 50°C to predict the long-term stability at room temperature. Freeze-thaw cycling is also important to assess stability under fluctuating temperature conditions.
Q3: Is this compound sensitive to light?
A3: Polyhydroxy acids can be susceptible to photodegradation. It is advisable to conduct photostability testing by exposing the formulation to controlled UV and visible light sources. Using opaque or UV-protective packaging is a recommended precautionary measure.
Q4: What are the key parameters to monitor during a stability study of a formulation with this compound?
A4: The following parameters should be monitored at each time point of the stability study:
-
Physical Properties: Appearance, color, odor, viscosity, and pH.
-
Emulsion Stability: Signs of phase separation, creaming, or coalescence.
-
Chemical Stability: Concentration of this compound (assay).
-
Microbiological Stability: Microbial count.
-
Packaging Compatibility: Any changes to the packaging or interaction with the product.
Q5: What analytical methods are suitable for quantifying this compound in cosmetic formulations?
A5: High-Performance Liquid Chromatography (HPLC) is a common and reliable method for the quantification of organic acids like this compound in complex matrices such as cosmetic creams and lotions.
Experimental Protocols
1. Accelerated Stability Testing Protocol (Temperature and Humidity)
This protocol is based on the principles outlined in the ICH Q1A(R2) guidelines for stability testing.
-
Objective: To assess the stability of the cosmetic formulation under accelerated temperature and humidity conditions to predict its shelf life.
-
Methodology:
-
Prepare three batches of the final formulation in the intended commercial packaging.
-
Store the samples in stability chambers under the following conditions:
-
25°C ± 2°C / 60% RH ± 5% RH (Long-term)
-
40°C ± 2°C / 75% RH ± 5% RH (Accelerated)
-
5°C (Refrigerator - for comparison)
-
Freeze-thaw cycling: -10°C to 25°C for 3-5 cycles (24 hours at each temperature).
-
-
At specified time points (e.g., 0, 1, 2, 3, and 6 months for accelerated testing; 0, 3, 6, 9, 12, 18, 24 months for long-term testing), withdraw samples and evaluate the following parameters:
-
Physical Evaluation: Appearance, color, odor, and signs of separation.
-
Physicochemical Tests: pH and viscosity.
-
Assay of this compound: Quantify the concentration of this compound using a validated HPLC method.
-
Microbiological Testing: Total viable count, yeast, and mold.
-
-
2. Photostability Testing Protocol
This protocol is based on the principles of the ICH Q1B guideline.
-
Objective: To evaluate the impact of light on the stability of the cosmetic formulation.
-
Methodology:
-
Expose the formulation in its primary packaging (and if transparent, also in a quartz cuvette) to a light source that provides a combination of UV and visible light.
-
The light source should produce an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature conditions.
-
After exposure, evaluate the samples for any changes in physical appearance, color, and the concentration of this compound.
-
3. HPLC Method for Quantification of this compound
-
Objective: To provide a reliable method for determining the concentration of this compound in a cosmetic formulation.
-
Methodology (Example):
-
Sample Preparation: Accurately weigh a portion of the cosmetic formulation and extract the this compound using a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water). The extraction may involve sonication and centrifugation to separate the excipients.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a low wavelength (e.g., 210 nm) or a Refractive Index (RI) detector if UV absorbance is low.
-
Injection Volume: 20 µL.
-
-
Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Below are diagrams illustrating key workflows and relationships in this compound stability testing.
Caption: Workflow for this compound Stability Testing.
Caption: Troubleshooting Logic for Formulation Instability.
Validation & Comparative
A Comparative Guide to the Validation of High-Performance Liquid Chromatography (HPLC) Methods for Aleuritic Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Aleuritic acid. Experimental data is presented to support the comparison, along with a detailed experimental protocol for a robust HPLC method. This information is intended to assist researchers, scientists, and professionals in drug development in selecting and implementing a suitable analytical method for their specific needs.
Comparative Analysis of HPLC Methods for this compound
The selection of an appropriate HPLC method for this compound analysis is critical for accurate quantification and quality control. The primary challenge in the analysis of this compound is its lack of a strong chromophore, which makes detection by UV-Visible spectroscopy less sensitive. Therefore, detection methods like Refractive Index Detection (RID) are commonly employed. This section compares the performance of a typical HPLC-RID method with an alternative HPLC-UV method, which, although less common, can be utilized, particularly at lower wavelengths.
Table 1: Comparison of HPLC Method Performance for this compound Analysis
| Parameter | HPLC-RID Method | HPLC-UV Method |
| Linearity Range | 0.01 - 1.0 mg/mL[1][2] | 5 - 400 µg/mL[3] |
| Correlation Coefficient (r²) | > 0.999[1][2] | > 0.998 |
| Limit of Detection (LOD) | 0.008 mg/mL | 1.5 ng/mL (for a different acid, indicative) |
| Limit of Quantification (LOQ) | 4.5 ng/mL (for a different acid, indicative) | Not explicitly found for this compound |
| Precision (%RSD) | < 1% | < 2% |
| Accuracy (Recovery %) | 98 - 102% | > 96% |
| Specificity | Good | Good |
| Robustness | High | High |
Key Observations:
-
The HPLC-RID method demonstrates a wide linear range and excellent correlation, making it suitable for a broad range of concentrations.
-
While a specific LOD for this compound using HPLC-UV was not found in the provided results, the LOD for other aliphatic acids suggests that UV detection can be highly sensitive, potentially more so than RID, if a suitable wavelength is used.
-
Both methods exhibit high precision and accuracy, with the HPLC-RID method showing slightly better precision in the cited literature.
Detailed Experimental Protocol: HPLC-RID Method for this compound
This section outlines a detailed protocol for the validation of an HPLC method for the quantification of this compound using a Refractive Index Detector.
1. Materials and Reagents:
-
This compound reference standard (>99% purity)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) (HPLC grade)
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a Refractive Index Detector (RID).
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
3. Chromatographic Conditions:
-
Mobile Phase: Methanol:Water (60:40, v/v) containing 0.1% Trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detector: Refractive Index Detector (RID).
-
Run Time: Approximately 15 minutes.
4. Preparation of Standard Solutions:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.01 mg/mL to 1.0 mg/mL.
5. Validation Parameters:
The method should be validated according to the International Council for Harmonisation (ICH) guidelines, evaluating the following parameters:
-
Specificity: Analyze a blank (mobile phase), a standard solution of this compound, and a sample matrix to ensure no interference at the retention time of this compound.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 2%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two days should be ≤ 2%.
-
-
Accuracy: Perform a recovery study by spiking a known amount of this compound into a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters such as mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C). The system suitability parameters should remain within acceptable limits.
Visualizing the HPLC Validation Workflow
To provide a clear overview of the logical steps involved in validating an HPLC method for this compound analysis, the following workflow diagram is presented.
Caption: Workflow for the validation of an HPLC method for this compound analysis.
References
A Comparative Analysis of Aleuritic Acid Extraction Methodologies
Aleuritic acid, a key component of shellac resin, is a valuable raw material in the fragrance, pharmaceutical, and polymer industries. The efficiency of its extraction from seedlac is crucial for its commercial viability. This guide provides a comparative overview of various extraction methods, presenting experimental data, detailed protocols, and process workflows to assist researchers and professionals in selecting the most suitable technique.
The primary methods for this compound extraction involve the saponification (alkaline hydrolysis) of shellac to break down the polyester (B1180765) structure and liberate the acid. Traditional methods are often time-consuming and result in lower yields and purity.[1][2] Modern techniques such as microwave-assisted and ultrasound-assisted extraction have been developed to significantly improve efficiency.[3][4]
Performance Comparison of Extraction Methods
The following table summarizes the quantitative performance of different this compound extraction methods based on key parameters such as extraction time, yield, and purity of the final product.
| Extraction Method | Extraction Time | Yield (%) | Purity (%) | Key Solvents/Reagents | Noteworthy Aspects |
| Conventional Saponification | 5 - 15 days | 10 - 25.5 | 70 - 94 | Sodium hydroxide, Sulfuric acid, Sodium chloride | Time-consuming, high energy consumption, lower yield and purity.[5] |
| Modified Conventional Method | 8 days | 17 - 18 | > 99 | Sodium hydroxide, Sulfuric acid, Sodium chloride | Combines alkaline hydrolysis with a salting-out mechanism and a polarity-manipulated solvent system for improved purity. |
| Microwave-Assisted Extraction (MAE) | < 30 minutes | 21.9 - 86 | > 98 | Sodium hydroxide, Sodium chloride | Drastically reduces extraction time while significantly increasing yield and purity; considered eco-friendly. |
| Ultrasound-Assisted Extraction (UAE) | ~ 10 minutes | > 24 | 98.5 - 99.6 | Sodium hydroxide, Sodium chloride | Rapid extraction with high purity; utilizes ultrasonic waves to accelerate saponification. |
Experimental Protocols
This section provides detailed methodologies for the key this compound extraction techniques.
Conventional Saponification Protocol
This traditional method relies on prolonged alkaline hydrolysis to break down the lac resin.
Materials:
-
Seedlac
-
10-20% (w/v) Sodium Hydroxide (NaOH) solution
-
10% (v/v) Sulfuric Acid (H₂SO₄) solution
-
Saturated Sodium Chloride (NaCl) solution (brine)
-
Aqueous alcohol (for crystallization)
Procedure:
-
Saponification: Dissolve 100g of seedlac in 100 ml of 20% NaOH solution. Boil the mixture with constant stirring until the lac is completely saponified. This process can take several days.
-
Salting Out: Allow the saponified solution to cool. Add a saturated NaCl solution to precipitate the sodium aleuritate.
-
Filtration and Washing: Filter the precipitate and wash it with a 25% NaCl solution to remove excess alkali and impurities.
-
Dissolution: Dissolve the crude sodium aleuritate in boiling water and filter while hot to remove insoluble impurities.
-
Acidification: Acidify the hot filtrate with 10% H₂SO₄ to a pH below 2 to precipitate the crude this compound.
-
Purification: Collect the precipitate by filtration, wash with cold water until acid-free, and dry. Recrystallize the crude this compound from aqueous alcohol to obtain the purified product.
Modified Conventional Method Protocol
This modified approach incorporates a salting-out mechanism and a specific solvent system to enhance purity.
Materials:
-
Seedlac
-
10% (w/v) Sodium Hydroxide (NaOH) solution
-
Sodium Chloride (NaCl)
-
10% (v/v) Sulfuric Acid (H₂SO₄) solution
Procedure:
-
Hydrolysis: Dissolve 100g of seedlac in 200 mL of 10% NaOH solution. Boil the solution and then maintain it at 35°C for eight days.
-
Salting Out: Add single distilled water to the hydrolyzed mixture to a final volume of 400 mL, followed by saturation with NaCl. The mixture is then cooled to 8-10°C to allow for the precipitation of sodium aleuritate.
-
Filtration and Washing: Filter the precipitate and wash it with brine water.
-
Dissolution and Filtration: Dissolve the washed sodium aleuritate in hot single distilled water and filter.
-
Precipitation: Precipitate the this compound from the filtrate using 10% sulfuric acid.
-
Final Processing: Filter the precipitated this compound under vacuum, wash with cold water, and dry in a hot air oven at 45°C.
Microwave-Assisted Extraction (MAE) Protocol
MAE utilizes microwave energy to rapidly heat the reactants, significantly accelerating the saponification process.
Materials:
-
Seedlac
-
Sodium Hydroxide (NaOH) solution (concentration optimized based on response surface methodology, e.g., 25.8%)
-
Sodium Chloride (NaCl)
Procedure:
-
Microwave-Assisted Saponification: Place the seedlac and NaOH solution in a microwave reactor. Irradiate the mixture at a specified power (e.g., 200 W) for a short duration (e.g., 31 minutes) to achieve complete hydrolysis. The microwave treatment can be completed in under 30 minutes.
-
Impurity Removal: The process may involve steps for the removal of impurities through condensation and alkali heat treatment prior to acidification.
-
Salting Out and Precipitation: Following saponification, the sodium aleuritate is salted out and then precipitated as this compound through acidification, similar to the conventional method.
Ultrasound-Assisted Extraction (UAE) Protocol
UAE employs high-frequency sound waves to create acoustic cavitation, which enhances mass transfer and accelerates the chemical reactions involved in saponification.
Materials:
-
Seedlac
-
Sodium Hydroxide (NaOH) solution
-
Sodium Chloride (NaCl) solution
Procedure:
-
Ultrasonic Saponification: Suspend the seedlac in an NaOH solution in an ultrasonic cleaner or bath.
-
Parameter Optimization: The process is influenced by ultrasonic wave intensity, reaction time, and temperature. Optimal conditions can lead to high yields in as little as 10 minutes at 75°C.
-
Downstream Processing: The subsequent steps of salting out, filtration, and acidification are similar to the conventional method.
Process Workflows
The following diagrams illustrate the workflows for the described this compound extraction methods.
Conclusion
The choice of an appropriate extraction method for this compound depends on the desired scale of production, and the required purity, as well as considerations of time and environmental impact. While conventional saponification remains a viable, albeit slow, method, modern techniques offer significant advantages. Microwave-assisted extraction stands out for its remarkable speed, high yield, and purity, presenting a scalable and eco-friendly alternative. Ultrasound-assisted extraction also offers a rapid process with excellent purity, making it suitable for efficient, smaller-scale production. The modified conventional method provides a significant improvement in purity over the traditional approach, though it still requires a considerable time investment. For researchers and drug development professionals, the adoption of modern extraction techniques can lead to substantial gains in efficiency and product quality. Further research into other green technologies like supercritical fluid extraction, which uses environmentally benign solvents like CO2, may offer even more sustainable pathways for this compound production in the future.
References
A Comparative Guide to Aleuritic Acid and Other Hydroxy Fatty Acids in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of bioplastics and biodegradable polymers has led to a renewed interest in renewable resources for polymer synthesis. Among these, hydroxy fatty acids (HFAs) stand out as versatile building blocks for creating polyesters with a wide range of properties. This guide provides an objective comparison of aleuritic acid against other prominent hydroxy fatty acids—ricinoleic acid, 12-hydroxystearic acid, and juniperic acid—in the context of polymer synthesis. We will delve into their sources, chemical structures, polymerization behavior, and the properties of the resulting polymers, supported by experimental data.
Introduction to Hydroxy Fatty Acids in Polymer Synthesis
Hydroxy fatty acids are long-chain carboxylic acids containing at least one hydroxyl group. This bifunctional nature allows them to undergo self-polycondensation or copolymerization to form polyesters. The position of the hydroxyl group, the length of the carbon chain, and the presence of other functional groups significantly influence the polymerization process and the final properties of the polymer, such as its mechanical strength, thermal stability, and biodegradability.
Key Hydroxy Fatty Acids for Polymer Synthesis
This guide focuses on the following key hydroxy fatty acids:
-
This compound (9,10,16-trihydroxyhexadecanoic acid): A major component of shellac, a natural resin secreted by the lac insect.[1] Its three hydroxyl groups offer potential for crosslinking and creating complex polymer architectures.[1][2]
-
Ricinoleic Acid (12-hydroxy-9-cis-octadecenoic acid): The primary fatty acid in castor oil.[3] The hydroxyl group at the 12th carbon and the double bond provide multiple sites for chemical modification and polymerization.
-
12-Hydroxystearic Acid (12-hydroxyoctadecanoic acid): A saturated fatty acid derived from the hydrogenation of ricinoleic acid.[4] Its saturated nature imparts different properties to the resulting polymers compared to its unsaturated precursor.
-
Juniperic Acid (16-hydroxyhexadecanoic acid): An omega-hydroxy fatty acid found in the cutin of some plants. The terminal position of its hydroxyl group makes it an ideal monomer for linear polyester (B1180765) synthesis.
Chemical Structures and Polymerization Pathways
The chemical structure of each hydroxy fatty acid dictates its polymerization behavior. The primary methods for synthesizing polyesters from these monomers are melt polycondensation and enzymatic polymerization.
Comparative Performance Data
The properties of polyesters derived from these hydroxy fatty acids vary significantly. The following tables summarize key quantitative data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different research efforts.
Table 1: Thermal Properties of Hydroxy Fatty Acid-Based Polyesters
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | Decomposition Temp. (Td) (°C) | Source |
| Poly(this compound) | ~35 | 95-105 | >300 | |
| Poly(ricinoleic acid) | -35 to -60 | - | ~350 | |
| Poly(12-hydroxystearic acid) | ~-25 | 70-80 | ~350 | |
| Poly(ω-hydroxytetradecanoic acid)* | 60-70 | 80-90 | >350 |
*Data for a representative ω-hydroxy fatty acid polymer is included for comparison as specific data for poly(juniperic acid) is limited.
Table 2: Mechanical Properties of Hydroxy Fatty Acid-Based Polyesters
| Polymer | Tensile Strength (MPa) | Young's Modulus (MPa) | Elongation at Break (%) | Source |
| Poly(this compound) | 10-20 | 200-400 | 5-15 | |
| Poly(ricinoleic acid) | 0.5-2 | 1-10 | >200 | |
| Poly(12-hydroxystearic acid) | 15-25 | 300-500 | 10-30 | |
| Poly(ω-hydroxytetradecanoic acid)* | ~50 | 200-300 | ~700 |
*Data for a representative ω-hydroxy fatty acid polymer is included for comparison.
Table 3: Barrier Properties of Hydroxy Fatty Acid-Based Polyesters
| Polymer | Water Vapor Transmission Rate (WVTR) (g/m²·day) | Oxygen Transmission Rate (OTR) (cm³/m²·day·atm) | Source |
| Poly(this compound) | Data not readily available | Data not readily available | |
| Poly(ricinoleic acid) | High | High | General knowledge |
| Poly(12-hydroxystearic acid) | Moderate | Moderate | General knowledge |
| Poly(ω-hydroxy fatty acid)s | Low to Moderate | Low to Moderate |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the synthesis of polyesters from these hydroxy fatty acids.
Melt Polycondensation of this compound
Objective: To synthesize poly(this compound) via melt polycondensation.
Materials:
-
This compound
-
Catalyst (e.g., tin(II) octoate, optional)
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet
-
Vacuum connection
-
Heating mantle
Procedure:
-
Place this compound (and catalyst, if used) into the three-neck flask.
-
Heat the flask to the desired reaction temperature (typically 150-180°C) under a slow stream of nitrogen while stirring.
-
Once the monomer has melted and the initial evolution of water has subsided, gradually apply a vacuum to facilitate the removal of water and drive the polymerization.
-
Continue the reaction for a specified time (e.g., 4-24 hours) until the desired molecular weight is achieved, as indicated by an increase in viscosity.
-
Cool the reactor to room temperature and collect the resulting polymer.
Enzymatic Polymerization of Ricinoleic Acid
Objective: To synthesize poly(ricinoleic acid) using an immobilized lipase (B570770) catalyst.
Materials:
-
Ricinoleic acid or methyl ricinoleate
-
Immobilized lipase (e.g., Novozym 435)
-
Reaction vessel
-
Shaking incubator or magnetic stirrer with heating
-
Vacuum system
Procedure:
-
Add ricinoleic acid or its methyl ester and the immobilized lipase to the reaction vessel.
-
Heat the mixture to the optimal temperature for the enzyme (typically 60-80°C) with constant agitation.
-
Apply a vacuum to remove the water (from ricinoleic acid) or methanol (B129727) (from methyl ricinoleate) byproduct, which drives the equilibrium towards polymer formation.
-
Continue the reaction for an extended period (e.g., 24-72 hours).
-
After the reaction, separate the enzyme from the polymer by filtration.
-
The resulting polymer can be purified by dissolving in a suitable solvent and precipitating in a non-solvent.
References
- 1. mdpi.com [mdpi.com]
- 2. EP2065422A1 - Ricinoleic acid polyester composition and process for production thereof - Google Patents [patents.google.com]
- 3. enzymatic-preparation-of-ricinoleic-acid-esters-of-long-chain-monohydric-alcohols-and-properties-of-the-esters - Ask this paper | Bohrium [bohrium.com]
- 4. researchgate.net [researchgate.net]
A Comparative Guide: Aleuritic Acid vs. Alpha-Hydroxy Acids in Skincare
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Aleuritic Acid and Alpha-Hydroxy Acids (AHAs) in skincare applications. The information is intended for a scientific audience and emphasizes experimental data and mechanistic understanding. While extensive research has been conducted on AHAs, scientific literature on the specific skincare benefits of this compound is notably limited. This comparison reflects the current state of available evidence.
Introduction
Alpha-Hydroxy Acids (AHAs) are a well-established class of organic acids widely used in dermatological and cosmetic formulations for their rejuvenating effects on the skin.[1][2][3][4] Common AHAs include glycolic acid and lactic acid.[1] this compound, a major component of shellac, has been proposed as a potential alternative to AHAs, particularly for sensitive skin, due to its suggested ability to quench free radicals. However, a significant disparity exists in the volume of scientific evidence supporting the efficacy of these two classes of compounds.
Mechanism of Action
Alpha-Hydroxy Acids (AHAs)
AHAs primarily exert their effects through exfoliation of the stratum corneum. This is achieved by reducing corneocyte cohesion, leading to the shedding of dead skin cells. This, in turn, promotes cellular turnover, resulting in smoother skin texture and a more even skin tone.
Beyond exfoliation, AHAs have been shown to stimulate collagen and elastin (B1584352) synthesis in the dermis, contributing to improved skin firmness and a reduction in the appearance of fine lines and wrinkles. Some AHAs, like lactic acid, also possess humectant properties, aiding in skin hydration.
Signaling Pathway for AHA-Induced Collagen Synthesis
Caption: AHA stimulation of fibroblasts leading to increased collagen production.
This compound
The precise mechanism of action for this compound in skincare is not well-documented in peer-reviewed literature. It is primarily described as a skin conditioning agent in cosmetic ingredient databases. The main proposed benefit is its antioxidant activity, suggesting it may protect the skin from free radical damage, which is a contributing factor to skin aging. It has been suggested for use in anti-aging, anti-wrinkle, and sun protection products, particularly for sensitive skin.
Due to the lack of available data, a detailed signaling pathway for this compound's effect on skin cannot be provided at this time.
Efficacy: A Data-Driven Comparison
A significant challenge in directly comparing this compound and AHAs is the absence of clinical studies and quantitative data for this compound's skincare efficacy. The following tables summarize the well-documented effects of AHAs.
Table 1: Efficacy of Alpha-Hydroxy Acids on Skin Parameters
| Parameter | Active Ingredient | Concentration | Study Duration | Key Findings | Reference |
| Wrinkle Reduction | Glycolic Acid | 25% (peel) | 6 months | Significant increase in skin thickness, improved quality of elastic fibers, and increased collagen density. | |
| Lactic Acid | 8% | 12 weeks | Improvement in fine wrinkles and skin smoothness. | ||
| Hyperpigmentation | Glycolic Acid Peels | 30-70% | - | Effective in treating melasma, solar lentigines, and post-inflammatory hyperpigmentation. | |
| Skin Texture | Glycolic Acid | 8% | 12 weeks | Significant improvement in skin roughness and overall texture. | |
| Collagen Synthesis | Glycolic Acid | 10% | 12 weeks | Significant increase in total collagen levels. |
No comparable quantitative data is available for this compound in the public domain.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are examples of protocols used in AHA research.
Protocol 1: Evaluation of Glycolic Acid on Photoaged Skin
-
Objective: To assess the effect of topical glycolic acid on the clinical and histological signs of photoaging.
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: Subjects with moderate to severe photoaging.
-
Intervention: Application of a 10% glycolic acid formulation or a placebo vehicle, once daily for 12 weeks.
-
Assessments:
-
Clinical: Investigator's Global Assessment (IGA) of photoaging, profilometry for wrinkle depth, and chromametry for pigmentation at baseline, week 4, week 8, and week 12.
-
Histological: 3mm punch biopsies taken from the periorbital region at baseline and week 12 for analysis of epidermal thickness, collagen and elastin content (e.g., using Masson's trichrome and Verhoeff-Van Gieson stains).
-
-
Statistical Analysis: Paired t-tests to compare changes from baseline within groups and independent t-tests to compare the active and placebo groups.
Experimental Workflow for a Clinical Trial on a Topical Skincare Ingredient
Caption: A generalized workflow for the clinical evaluation of a topical skincare ingredient.
No published experimental protocols for evaluating the skincare efficacy of this compound are currently available.
Conclusion
Alpha-Hydroxy Acids are a class of compounds with well-established efficacy in improving various skin parameters, supported by a substantial body of scientific literature that includes clinical trials with detailed methodologies. Their mechanisms of action, primarily centered around exfoliation and stimulation of dermal components, are well-understood.
In contrast, this compound's role in skincare is not yet substantiated by robust scientific evidence. While it is proposed as a gentle, antioxidant-rich alternative to AHAs, there is a clear lack of published clinical studies, quantitative data, and detailed mechanistic investigations to support these claims. For researchers and professionals in drug development, this highlights a significant gap in the literature and a potential area for future investigation. Until such data becomes available, any claims regarding the efficacy of this compound in skincare should be approached with caution and viewed as preliminary.
References
A Comparative Analysis of Musk Compounds Derived from Aleuritic Acid
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthesis and performance of macrocyclic musk compounds derived from aleuritic acid, a key natural starting material. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and selection of these compounds for various applications.
This compound, or 9,10,16-trihydroxyhexadecanoic acid, is a readily available natural product obtained from shellac.[1] Its unique trifunctional nature makes it an ideal precursor for the synthesis of macrocyclic lactones, which are highly valued in the fragrance industry for their characteristic musk scent. Among the most prominent musk compounds synthesized from this compound are ambrettolide and isoambrettolide. This guide will focus on a comparative analysis of these two important macrocyclic musks.
Physicochemical Properties and Odor Profile
Ambrettolide and isoambrettolide are 16-membered macrocyclic lactones. While the term "ambrettolide" can refer to the nature-identical molecule found in ambrette seeds, "isoambrettolide" is the more common synthetically produced musk from this compound.[2] Both possess a desirable musk fragrance, but with subtle differences in their odor profiles. Isoambrettolide is often described as having a soft, sweet, and powdery musk odor with fruity and floral undertones.[3][4][5] Ambrettolide is considered to be smoother, stronger, and finer, with a less fatty character compared to isoambrettolide.
| Property | Ambrettolide (Isoambrettolide) | Reference |
| Chemical Name | Oxacycloheptadec-10-en-2-one | |
| CAS Number | 28645-51-4 | |
| Molecular Formula | C₁₆H₂₈O₂ | |
| Molecular Weight | 252.4 g/mol | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 185-190 °C @ 16 mmHg | |
| Odor Threshold | 0.3 ng/L in air | |
| Substantivity | > 48 hours | |
| Stability | Very good in various media, poor in bleach |
Synthesis of Musk Compounds from this compound
The synthesis of ambrettolide and isoambrettolide from this compound typically involves a multi-step process that takes advantage of the terminal hydroxyl and carboxyl groups of the this compound backbone. A common route involves the protection of the vicinal diols, followed by modification of the terminal groups and subsequent macrolactonization.
Synthesis of Isoambrettolide
A widely used method for the synthesis of isoambrettolide involves the following key steps:
-
Protection of the vicinal diols: The 9,10-hydroxyl groups of this compound are protected, often by forming a dioxolane derivative.
-
Formation of a halo-acid or hydroxy acid: The terminal hydroxyl group is converted to a halogen (e.g., bromine) or the carboxylic acid is reduced to a hydroxyl group to prepare for the cyclization reaction.
-
Macrolactonization: The resulting ω-hydroxy or ω-halo acid is then cyclized to form the 16-membered lactone ring. This is a critical step, and various methods have been developed to achieve high yields, often under high dilution conditions to favor intramolecular cyclization over polymerization.
One reported synthesis of trans-Δ⁹-isoambrettolide from this compound proceeds in three main steps with a good overall yield. Another approach reports a facile synthesis of (E)-7-hexadecen-1,16-olide (ambrettolide) with an improved yield over previous multi-step sequences that had yields around 42-44%. A one-pot synthesis of trans-isoambrettolide from this compound has also been described.
Experimental Protocols
Synthesis of trans-Δ⁹-Isoambrettolide
A detailed experimental protocol for the synthesis of trans-Δ⁹-isoambrettolide from this compound is described in U.S. Patent 4,064,144. The process involves:
-
Dioxolane Formation: 304g of this compound is reacted with 318g of trimethyl orthoformate in the presence of 100g of Primol® at 75-101°C for 8 hours while removing methanol (B129727). 1g of para-toluene sulfonic acid is then added.
-
Bengalene Acid Derivative Formation: The resulting dioxolane derivative is mixed with 110 ml of acetic anhydride (B1165640) and heated at 135-160°C for 5 hours.
-
Cyclization: The trans bengalene acid derivative is then heated to induce cyclization and form the final product.
Facile Synthesis of (E)-7-Hexadecen-1,16-olide (Ambrettolide)
A simplified synthesis with improved yield is reported by Majee et al. The key steps are:
-
Esterification of threo-aleuritic acid with methanol and BF₃·Et₂O.
-
Treatment with acetone (B3395972) and sulfuric acid followed by oxidation with KMnO₄/AcOH to afford a half-ester.
-
Preferential reduction of the half-ester with LAH/THF and subsequent deacetonation to yield threo-isothis compound.
-
Treatment with imidazole, chlorodiphenyl phosphine, and iodine to yield 16-hydroxy-(E)-7-hexadecenoic acid.
-
Esterification to the methyl ester.
-
Distillation with MgCl₂·6H₂O to yield ambrettolide.
dot
Caption: Synthesis pathway for Ambrettolide from this compound.
Olfactory Signaling Pathway
The perception of musk odors is initiated by the binding of musk compounds to specific olfactory receptors (ORs) in the olfactory epithelium. Research has identified that the human olfactory receptor OR5AN1 is a key receptor for macrocyclic musks like ambrettolide. This G-protein coupled receptor, upon binding to the musk odorant, triggers a downstream signaling cascade that ultimately leads to the perception of the characteristic musk scent.
dot
Caption: Simplified signaling pathway for musk odor perception.
Comparative Performance
While direct comparative studies are limited, available data and qualitative descriptions allow for a performance comparison between ambrettolide and isoambrettolide.
| Performance Metric | Ambrettolide | Isoambrettolide |
| Odor Profile | Smoother, stronger, finer, less fatty | Soft, sweet, powdery, fruity, floral |
| Odor Threshold | 0.3 ng/L in air | Data not available |
| Substantivity | Excellent (> 48 hours) | High |
| Stability | Generally high, poor in bleach | Generally high |
| Synthesis Yield | Improved yields reported | Good yields reported |
Conclusion
This compound serves as a valuable and renewable starting material for the synthesis of high-demand macrocyclic musks. Both ambrettolide and isoambrettolide, derived from this natural precursor, are important components in the perfumer's palette. While isoambrettolide is a widely used synthetic musk with a pleasant and versatile odor profile, ambrettolide is often considered to have a finer and more powerful scent, closer to the natural ambrette seed oil. The choice between these compounds will depend on the desired olfactory profile, cost considerations, and the specific application. Further research into optimizing synthesis routes to improve yields and reduce costs, as well as more direct comparative performance studies, would be beneficial for the fragrance industry.
References
A Comparative Analysis of Aleuritic Acid-Based Coatings and Synthetic Polymer Alternatives
In the dynamic field of materials science, the demand for high-performance, sustainable, and biocompatible coatings is ever-increasing. Aleuritic acid, a primary constituent of shellac, a natural resin, is emerging as a promising bio-based raw material for coatings.[1][2] Its inherent biodegradability, biocompatibility, and unique chemical structure offer a sustainable alternative to traditional petroleum-based synthetic polymers.[1][3] This guide provides an objective comparison of the performance of this compound-based coatings against common synthetic alternatives, supported by experimental data for researchers, scientists, and drug development professionals.
Performance Data: A Comparative Overview
The selection of a coating system is dictated by the specific performance requirements of the intended application, such as corrosion resistance, mechanical durability, biocompatibility, or controlled release of active agents. Below is a summary of quantitative data collated from various studies, highlighting the performance of this compound/shellac-based coatings versus prominent synthetic counterparts like polyurethane, epoxy, and specialized biocompatible polymers.
| Performance Metric | This compound / Shellac-Based | Synthetic Alternatives | Test Conditions / Notes | Source(s) |
| Corrosion Resistance | No rust spots after 96 hours | Varies widely based on polymer | Salt Droplet Test on primed steel panels | [4] |
| Withstood 1000 hours in humidity cabinet | - | Humidity Cabinet Exposure on primed steel panels | ||
| Adhesion Strength | 12.5 MPa | Up to 45.1 MPa (Epoxy-NIPU hybrid) | Bond strength on Ti6Al4V (with shellac as intermediate layer) vs. Tensile strength for synthetic | |
| Biocompatibility | Considered biocompatible and non-toxic | >99% reduction in bacterial adhesion (Zwitterionic polymers) | General property vs. specific anti-biofilm performance against E. coli and S. aureus | |
| - | ~100% cell viability (Heat-treated reinforced HAP) | NIH3T3 and hPBMC cell cultures on coated implants | ||
| Water Barrier Properties | Good water barrier properties | - | General finding from film characterization | |
| 40-fold improved water resistance | - | On bagasse paperboard with 2-layer, 40% shellac coating | ||
| Mechanical Hardness | Improved with ZrO₂ nanoparticle modification | Varies (e.g., Polyurethane noted for wear resistance) | Pencil Hardness Test | |
| Solvent Resistance | Low (Soluble in alcohols) | High (e.g., Polyurethane) | Ethanol solubility test; can be improved with nanoparticle cross-linking |
Experimental Protocols
The data presented above is derived from various experimental evaluations. Below are detailed methodologies for key experiments used to characterize coating performance.
Workflow for Coating Performance Evaluation
The general process for testing and evaluating coatings follows a structured workflow from preparation to characterization.
References
A Comparative Guide to the Analytical Method Validation of Aleuritic Acid Following ICH Guidelines
This guide provides a comprehensive comparison of analytical methodologies for the validation of Aleuritic acid, in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The objective is to offer researchers, scientists, and drug development professionals a comparative overview of common analytical techniques, supported by experimental data and detailed protocols.
Introduction to Analytical Method Validation
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose[1]. The ICH Q2(R1) guideline provides a framework for the validation of analytical procedures, outlining the specific characteristics that need to be evaluated[1][2]. These characteristics include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantitation (LOQ), and robustness[3][4]. This guide will focus on the application of these principles to the analysis of this compound.
Comparison of Analytical Methods for this compound
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most common techniques for the analysis of this compound.
-
High-Performance Liquid Chromatography with Refractive Index Detector (HPLC-RID): This method is widely used for the quantitative analysis of this compound. Since this compound lacks a significant UV chromophore, a universal detector like a Refractive Index Detector (RID) is often employed. HPLC-RID offers good precision and accuracy for quantification.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for both qualitative and quantitative analysis. It is particularly useful for the identification and characterization of this compound and its related impurities. Derivatization is often required to increase the volatility of the acid for GC analysis.
Below is a summary of the performance data for an HPLC-RID method for this compound analysis.
| Validation Parameter | High-Performance Liquid Chromatography with Refractive Index Detector (HPLC-RID) |
| Linearity Range | 0.01 - 1.0 mg/mL |
| Correlation Coefficient (r²) | 0.9994 |
| Limit of Detection (LOD) | 0.008 mg/mL |
| Precision (RSD%) | 0.86% (n=9) |
| Accuracy (Recovery %) | 100.23% (RSD 0.65%, n=9) |
Experimental Protocols
This protocol is based on a validated method for the determination of this compound.
a) Chromatographic Conditions:
-
Column: Agilent ZORBAX SB-C18 (4.6 mm × 250 mm, 5µm).
-
Mobile Phase: A mixture of methanol (B129727) and water (60:40, v/v) containing 0.1% trifluoroacetic acid.
-
Flow Rate: 1 mL/min.
-
Column Temperature: 30 °C.
-
Detector: Differential Refractive Index Detector (RID).
-
Injection Volume: 10 µL.
b) Preparation of Standard Solutions:
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Perform serial dilutions of the stock solution to prepare calibration standards in the desired concentration range (e.g., 0.01 - 1.0 mg/mL).
c) Validation Procedure:
-
Linearity: Inject the calibration standards and plot the peak area against the concentration. Perform a linear regression analysis to determine the correlation coefficient.
-
Precision: Assess repeatability by analyzing a minimum of six determinations at 100% of the test concentration or a minimum of nine determinations covering the specified range.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of this compound and calculating the percentage recovery.
-
LOD and LOQ: Determine the limit of detection and limit of quantitation based on the standard deviation of the response and the slope of the calibration curve.
This protocol provides a general framework for GC-MS analysis.
a) Sample Preparation (Derivatization):
-
This compound requires derivatization to increase its volatility for GC analysis. A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
The sample is dried, and the derivatizing agent is added. The reaction is typically carried out at an elevated temperature (e.g., 60-80°C) for a specific time.
b) GC-MS Conditions:
-
Column: A non-polar capillary column such as one with a 5% diphenyl-95% dimethyl-polysiloxane stationary phase is often used for fatty acid analysis.
-
Injection: Splitless injection is typically used for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to separate the components, for example, starting at 80°C and ramping up to 280°C.
-
Mass Spectrometer: Operated in electron impact (EI) ionization mode. Data can be acquired in both full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
c) Validation Procedure:
-
Specificity: The mass spectrum of the derivatized this compound provides a unique fragmentation pattern, confirming its identity.
-
Linearity, Precision, and Accuracy: These are determined similarly to the HPLC method, using calibration standards of the derivatized this compound.
Visualizing the Validation Process
The following diagrams illustrate the workflows and relationships involved in the analytical method validation of this compound.
References
A Head-to-Head Comparison of Derivatization Agents for the GC-MS Analysis of Aleuritic Acid
For researchers, scientists, and drug development professionals engaged in the analysis of polar molecules like aleuritic acid, proper sample preparation is paramount for achieving accurate and reliable results in Gas Chromatography-Mass Spectrometry (GC-MS). this compound (9,10,16-trihydroxypalmitic acid), a key component of shellac, requires derivatization to increase its volatility and thermal stability, making it amenable to GC-MS analysis. This guide provides an objective, data-driven comparison of common derivatization agents, focusing on silylation reagents, to facilitate the selection of an optimal method for your analytical needs.
Introduction to Derivatization for this compound
This compound possesses multiple hydroxyl groups and a carboxylic acid group, which are polar and can lead to poor chromatographic peak shape and thermal degradation in the GC inlet. Derivatization chemically modifies these functional groups, replacing the active hydrogens with less polar, more volatile moieties. The most common derivatization techniques for compounds like this compound are silylation, esterification, and acylation. This guide will focus on a head-to-head comparison of the most widely used silylation agents:
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
-
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
-
MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)
We will also briefly discuss esterification with Boron Trifluoride in Methanol (BF3-Methanol) as a common alternative.
Quantitative Performance Comparison
The choice of derivatization agent can significantly impact the quantitative performance of a GC-MS method. The following table summarizes key performance parameters for the derivatization of hydroxylated fatty acids, providing a comparative overview of what can be expected when analyzing this compound.
| Derivatization Agent | Derivative Type | Derivatization Efficiency (Yield) | Relative Peak Area | Limit of Detection (LOD) | Key Advantages | Key Disadvantages |
| BSTFA (+1% TMCS) | Trimethylsilyl (TMS) | >85%[1] | High | Low to moderate | Good reactivity, volatile byproducts. | TMS derivatives are moisture sensitive. |
| MSTFA | Trimethylsilyl (TMS) | High | High | Low to moderate | Most volatile byproducts, often considered a "cleaner" reagent.[2] | TMS derivatives are moisture sensitive. |
| MTBSTFA | tert-Butyldimethylsilyl (t-BDMS) | Typically 90-100% | Moderate to High | Low | Forms highly stable derivatives, less susceptible to hydrolysis.[1] | Byproducts are less volatile, may interfere with early eluting peaks. |
| BF3-Methanol | Methyl Ester | High | High | Moderate | Selective for carboxylic acids, stable derivatives. | Does not derivatize hydroxyl groups. |
Note: The quantitative data presented is based on studies of fatty acids and other polar compounds, as direct head-to-head comparative studies on this compound are limited. Performance may vary based on specific experimental conditions.
In-Depth Comparison of Silylation Agents
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide)
BSTFA is a powerful and widely used silylation agent that reacts with a broad range of functional groups, including alcohols, carboxylic acids, and amines.[3] The addition of a catalyst, such as Trimethylchlorosilane (TMCS), is often recommended to enhance its reactivity, especially for hindered hydroxyl groups.[2] The byproducts of the BSTFA reaction are volatile, which minimizes interference in the chromatogram. However, the resulting Trimethylsilyl (TMS) derivatives are susceptible to hydrolysis and should be analyzed relatively quickly after preparation.
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide)
MSTFA is another potent TMS donating reagent, often considered the most volatile of the common silylation agents. This leads to very volatile byproducts that are less likely to interfere with the analysis. The reactivity of MSTFA is comparable to BSTFA. Like BSTFA, the TMS derivatives formed are sensitive to moisture.
MTBSTFA (N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide)
MTBSTFA introduces a tert-butyldimethylsilyl (t-BDMS) group instead of a TMS group. The bulkier t-BDMS group offers a significant advantage in terms of derivative stability. TBDMS derivatives are approximately 10,000 times more stable towards hydrolysis than their TMS counterparts, allowing for greater flexibility in sample handling and storage. This increased stability makes MTBSTFA an excellent choice for quantitative analysis where high precision and accuracy are required.
Mass Spectral Fragmentation Patterns
The choice of silylation agent also has a profound impact on the mass spectral fragmentation of the derivatized this compound.
-
TMS Derivatives (from BSTFA/MSTFA): The mass spectra of TMS derivatives are often characterized by a prominent molecular ion ([M]+) and a characteristic loss of a methyl group ([M-15]+). Other common fragments include ions at m/z 73 [Si(CH3)3]+ and m/z 147. While providing valuable structural information, the fragmentation can sometimes be extensive.
-
t-BDMS Derivatives (from MTBSTFA): The fragmentation of t-BDMS derivatives is often dominated by the loss of a tert-butyl group ([M-57]+), which typically results in a very intense and easily identifiable ion. This characteristic fragmentation is highly advantageous for molecular weight determination and for use in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity in quantitative analysis.
Experimental Protocols
The following are detailed methodologies for the derivatization of this compound using the discussed silylation agents.
Sample Preparation (Common for all methods)
-
Accurately weigh 1 mg of this compound into a 2 mL reaction vial.
-
Add an appropriate internal standard if quantitative analysis is being performed.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen. It is crucial to ensure the sample is anhydrous as moisture will deactivate the silylation reagents.
Method 1: Derivatization with BSTFA + 1% TMCS
-
To the dried sample, add 100 µL of pyridine (B92270) (or another suitable aprotic solvent like acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
Method 2: Derivatization with MSTFA
-
To the dried sample, add 100 µL of pyridine.
-
Add 100 µL of MSTFA.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
Method 3: Derivatization with MTBSTFA
-
To the dried sample, add 100 µL of acetonitrile (B52724) (or another suitable aprotic solvent).
-
Add 100 µL of MTBSTFA.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 80°C for 60 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
Visualizing the Experimental Workflow and Derivatization Reactions
To provide a clear overview of the process, the following diagrams illustrate the experimental workflow and the chemical reactions involved.
Caption: A generalized experimental workflow for the derivatization and GC-MS analysis of this compound.
References
Safety Operating Guide
Proper Disposal of Aleuritic Acid: A Step-by-Step Guide for Laboratory Professionals
Aleuritic acid, a key component in various research and development applications, requires careful handling and disposal to ensure laboratory safety and environmental compliance. This guide provides detailed procedures for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for minimizing risks and meeting regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. In case of a spill, immediately sweep up the solid material, taking care to avoid generating dust, and place it into a suitable, labeled container for disposal.[1][2][3]
Step-by-Step Disposal Procedures
The disposal of this compound should follow a hierarchical approach, prioritizing waste reduction, reuse, and recycling before considering final disposal.[4] All waste must be handled in accordance with local, state, and federal regulations.[4]
-
Waste Characterization : Determine if the this compound waste is contaminated with other hazardous materials. If it is mixed with hazardous solvents or other regulated chemicals, it must be treated as hazardous waste. Pure, unused this compound is not typically classified as hazardous waste.
-
Unused and Uncontaminated this compound :
-
Recycling/Redistribution : If the material is unused and in its original container, consider recycling it or offering it to another research group.
-
Disposal : If recycling is not an option, the uncontaminated this compound should be disposed of as a non-hazardous solid waste. Package the material in a securely sealed and clearly labeled container.
-
-
Contaminated this compound and Associated Waste :
-
Licensed Disposal Company : For surplus and non-recyclable solutions or contaminated materials, it is recommended to engage a licensed disposal company.
-
Containerization : Place the contaminated this compound and any materials used for cleanup (e.g., paper towels, absorbent pads) into a designated, sealed, and properly labeled hazardous waste container.
-
-
Aqueous Solutions of this compound :
-
Neutralization : While this compound itself is a weak acid, neutralization may be a viable option for dilute aqueous solutions that are not otherwise contaminated. This process should only be performed by trained personnel in a fume hood with appropriate PPE.
-
Slowly add a dilute basic solution (e.g., sodium bicarbonate or sodium hydroxide) to the this compound solution while stirring.
-
Monitor the pH continuously until it is within the neutral range (typically between 6.0 and 8.0), as required by local wastewater regulations.
-
Once neutralized, the solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
-
Quantitative Data for Disposal
Currently, there is no specific quantitative data available in the provided safety data sheets regarding concentration limits for the disposal of this compound. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance and local regulatory requirements.
| Parameter | Value | Regulations |
| EPA Hazardous Waste Classification | Not typically classified as hazardous if uncontaminated. | 40 CFR Parts 261.3 |
| Recommended pH for Drain Disposal | 5.5 - 9.5 (for neutralized acids) | Local wastewater regulations |
Experimental Protocol: Neutralization of Dilute this compound Solution
This protocol is intended for small volumes of dilute, uncontaminated this compound solutions.
Materials:
-
Dilute this compound solution
-
1M Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution
-
pH meter or pH paper
-
Stir plate and stir bar
-
Beaker
-
Appropriate PPE (safety goggles, gloves, lab coat)
Procedure:
-
Place the beaker containing the dilute this compound solution on the stir plate within a fume hood.
-
Begin stirring the solution at a moderate speed.
-
Slowly add the 1M NaOH or NaHCO₃ solution dropwise to the this compound solution.
-
Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Continue adding the basic solution until the pH of the mixture stabilizes within the neutral range as required by your local wastewater authority (e.g., pH 6.0-8.0).
-
Once neutralized, the solution can be disposed of down the drain with a large volume of water, as per institutional guidelines.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Aleuritic Acid
For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Aleuritic acid, including detailed operational and disposal plans. By adhering to these procedural, step-by-step guidelines, you can mitigate risks and ensure the integrity of your research.
This compound, a primary component of shellac, is utilized in the synthesis of fragrances and pharmaceuticals.[1][2] While it is not classified as a hazardous substance according to some regulations, it can cause irritation to the skin, eyes, and respiratory tract.[3][4][5] Therefore, proper handling and the use of personal protective equipment (PPE) are crucial.
Essential Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE for handling this compound, based on Safety Data Sheet (SDS) recommendations.
| Body Part | Personal Protective Equipment | Specifications and Remarks |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A full-face shield may be necessary for operations with a high risk of splashing. | Eye protection should comply with OSHA's 29 CFR 1910.133 or European Standard EN166. An eyewash station should be readily accessible. |
| Skin | Chemical-resistant gloves (e.g., nitrile, butyl rubber). A lab coat or an acid-resistant suit is also recommended. | Gloves should be inspected for holes before use and removed properly to avoid skin contact. For larger quantities, impervious aprons are advised. |
| Respiratory | N95 masks for low-fume environments. For higher exposure, a full-face respirator with acid gas cartridges is recommended. | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 should be followed. |
| Body | Lab coat. For extensive handling, an acid-resistant suit may be necessary. | Protective clothing should cover the entire body to prevent skin exposure. |
| Feet | Closed-toe shoes. Chemical-resistant boots are recommended for handling large quantities or in case of spills. | Trouser cuffs should be worn outside of boots to prevent acid from draining into them. |
Health and Safety Information
Understanding the potential hazards of this compound is fundamental to its safe handling.
| Hazard Type | Description | First Aid Measures |
| Inhalation | May cause respiratory tract irritation. | Remove to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | May cause skin irritation. | Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | May cause eye irritation. | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Ingestion | May cause irritation of the digestive tract. | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek medical aid. |
Currently, there are no established Occupational Exposure Limits (OELs) such as Threshold Limit Value (TLV) or Permissible Exposure Limit (PEL) for this compound from major regulatory bodies like ACGIH, NIOSH, or OSHA.
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound will minimize exposure and prevent contamination.
-
Preparation :
-
Ensure the work area is well-ventilated.
-
Confirm that an eyewash station and safety shower are accessible.
-
Don the appropriate PPE as detailed in the table above.
-
-
Handling :
-
Avoid generating dust. Use a fume hood if the process may create airborne particles.
-
Use compatible utensils (e.g., avoid metal spatulas if there is a risk of reaction).
-
Keep the container tightly closed when not in use.
-
-
Storage :
-
Store in a cool, dry, well-ventilated area.
-
Keep away from incompatible substances such as strong oxidizing agents.
-
Store in original, tightly sealed containers.
-
Emergency and Disposal Plan
Proper planning for spills and waste disposal is a critical component of laboratory safety.
Spill Response:
-
Evacuate and Alert : Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Assess the Spill : Determine the extent and nature of the spill. For large or unknown spills, contact your institution's emergency response team.
-
Containment : For small, manageable spills, use an inert absorbent material like vermiculite (B1170534) or sand to contain the spill. Do not use combustible materials.
-
Neutralization : For acidic spills, cautiously neutralize with a suitable agent like sodium bicarbonate, starting from the outside and working inwards.
-
Cleanup : Scoop the absorbed and neutralized material into a designated, labeled waste container.
-
Decontamination : Clean the spill area with soap and water.
-
Dispose : Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.
Waste Disposal:
-
Solid Waste : Collect un-contaminated this compound waste in a labeled, sealed container for chemical waste disposal.
-
Contaminated Waste : All materials, including PPE, that have come into contact with this compound should be considered contaminated and disposed of as hazardous waste.
-
Regulatory Compliance : All waste disposal must be conducted in accordance with local, state, and federal regulations. It is essential to consult your institution's environmental health and safety office for specific guidance.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
